molecular formula C16H20FN3O4 B588797 (R)-Linezolid-d3 CAS No. 1795786-02-5

(R)-Linezolid-d3

Katalognummer: B588797
CAS-Nummer: 1795786-02-5
Molekulargewicht: 340.37
InChI-Schlüssel: TYZROVQLWOKYKF-JJMJVRKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Linezolid-d3, also known as (R)-Linezolid-d3, is a useful research compound. Its molecular formula is C16H20FN3O4 and its molecular weight is 340.37. The purity is usually 95%.
BenchChem offers high-quality (R)-Linezolid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Linezolid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1795786-02-5

Molekularformel

C16H20FN3O4

Molekulargewicht

340.37

IUPAC-Name

2,2,2-trideuterio-N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1/i1D3

InChI-Schlüssel

TYZROVQLWOKYKF-JJMJVRKHSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Synonyme

N-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-d3; 

Herkunft des Produkts

United States

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Modern Drug Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-Linezolid-d3 for Analytical and Research Applications

Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant advancement in the fight against resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2][3]. Its unique mechanism of action, which involves the inhibition of the bacterial protein synthesis initiation complex, sets it apart from other antibiotic classes and results in a low incidence of cross-resistance[1][4][5].

The therapeutic success of drugs like Linezolid relies on a deep understanding of their pharmacokinetic and pharmacodynamic profiles. This necessitates highly accurate and precise bioanalytical methods for their quantification in complex biological matrices. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for achieving this accuracy. (R)-Linezolid-d3 is the deuterated form of the (R)-enantiomer of Linezolid, designed specifically for this purpose. This guide provides a detailed examination of its structure, properties, and critical application as an internal standard in research and clinical settings.

Chemical Identity and Physicochemical Properties

(R)-Linezolid-d3 is a synthetic, isotopically labeled form of the (R)-enantiomer of Linezolid. The active pharmaceutical ingredient is the (S)-enantiomer, while the (R)-enantiomer is considered an impurity[6][7]. The three deuterium atoms are located on the acetyl methyl group, a position that is chemically stable and not prone to back-exchange, ensuring the integrity of the isotopic label throughout the analytical process[8].

Chemical Structure

The chemical name for (R)-Linezolid-d3 is N-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide-d3[6].

Caption: Chemical structure of (R)-Linezolid-d3.

Physicochemical Data

The following table summarizes the key chemical and physical properties of (R)-Linezolid-d3.

PropertyValueSource(s)
IUPAC Name N-({(5R)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide-d3[6]
CAS Number 1795786-02-5[6]
Molecular Formula C₁₆H₁₇D₃FN₃O₄[9]
Molecular Weight 340.37 g/mol [9]
Appearance Solid
Purity >99% deuterated forms (d1-d3)
Solubility DMSO: 20 mg/mL; DMF: 10 mg/mL
Parent Compound LogP 0.55 (for Linezolid)[1]

Mechanism of Action of the Parent Compound: Linezolid

To appreciate the context of its use, it is essential to understand the mechanism of the parent drug, Linezolid. Linezolid exerts its bacteriostatic (and in some cases, bactericidal) effect by targeting an early step in bacterial protein synthesis[3][4].

  • Binding to the Ribosome : Linezolid binds to the 23S ribosomal RNA (rRNA) within the 50S subunit of the bacterial ribosome[3][4][5].

  • Inhibition of Initiation Complex : This binding prevents the formation of a functional 70S initiation complex, which is the complete ribosome structure necessary to begin translating messenger RNA (mRNA) into proteins[1][2][4].

  • Halted Protein Synthesis : By blocking this crucial first step, Linezolid effectively halts the production of essential bacterial proteins, thereby stopping bacterial growth and replication[1][3].

This mechanism is distinct from most other protein synthesis inhibitors that act on later elongation steps, which is why cross-resistance with other antibiotic classes is rare[1][5].

Linezolid_MoA cluster_process Bacterial Protein Synthesis Initiation cluster_inhibition Mechanism of Linezolid mRNA mRNA Complex70S Functional 70S Initiation Complex tRNA Initiator tRNA Subunit30S 30S Ribosomal Subunit Subunit50S 50S Ribosomal Subunit Subunit50S->Complex70S Joins to form Protein Bacterial Protein Complex70S->Protein Leads to Translation Bacterial Growth Bacterial Growth Protein->Bacterial Growth Replication Replication Protein->Replication Linezolid Linezolid BindingSite Binds to 23S rRNA on 50S Subunit Linezolid->BindingSite BindingSite->Complex70S PREVENTS FORMATION Bioanalytical_Workflow Sample 1. Plasma Sample Collection (Patient, Calibrator, or QC) Spike 2. Spike with (R)-Linezolid-d3 (Internal Standard) Sample->Spike Precipitate 3. Protein Precipitation (Add cold Acetonitrile) Spike->Precipitate Vortex 4. Vortex & Centrifuge (To pellet proteins) Precipitate->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant Inject 6. Inject into LC-MS/MS System Supernatant->Inject Analysis 7. Data Acquisition (MRM Mode) Inject->Analysis Quantify 8. Quantification (Peak Area Ratio vs. Conc.) Analysis->Quantify

Sources

Synthesis pathways for deuterated (R)-Linezolid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stereoselective Synthesis of Deuterated (R)-Linezolid

Executive Summary & Strategic Context

Target Molecule: (R)-Linezolid-d3 and (R)-Linezolid-d8. Stereochemical Designation: (R)-5-(acetamidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. Clinical Context: Commercial Linezolid (Zyvox®) exists as the (S)-enantiomer . The (R)-enantiomer is the distomer (inactive or less active isomer) but is critical in pharmaceutical development for:

  • Chiral Purity Profiling: Quantifying enantiomeric excess (ee) in bulk drug substances.

  • Mechanistic Toxicology: Studying off-target mitochondrial protein synthesis inhibition, which often exhibits stereosensitivity.

  • Bioanalytical Standards: Deuterated (R)-isomers serve as internal standards in LC-MS/MS assays where chiral separation is employed.

Deuteration Strategy:

  • Linezolid-d3 (Acetyl-d3): Targets the side chain. Primarily used as a Mass Spectrometry internal standard.

  • Linezolid-d8 (Morpholine-d8): Targets the metabolic soft spot. The morpholine ring is the primary site of oxidative metabolism (via CYP2J2/CYP4F2 and non-enzymatic pathways). Deuteration here induces a Kinetic Isotope Effect (KIE), potentially stabilizing the molecule against ring-opening metabolism.

Retrosynthetic Analysis

To achieve the non-natural (R)-configuration , we must invert the chirality of the starting materials used in the commercial (S)-Linezolid process.

  • Disconnection A (Amide Bond): The simplest late-stage deuterium incorporation (d3) occurs at the acetamide group.

  • Disconnection B (C-N Bond): The oxazolidinone core is constructed from an aniline derivative and a chiral three-carbon synthon.

  • Chiral Source: Commercial (S)-Linezolid is synthesized using (R)-Glycidyl Butyrate (or (R)-Epichlorohydrin). Therefore, (R)-Linezolid requires (S)-Glycidyl Butyrate or (S)-Epichlorohydrin to establish the C5 stereocenter.

Synthesis Pathway 1: (R)-Linezolid-d8 (Morpholine Ring Deuteration)

This convergent route introduces the deuterium label early (Step 1) and establishes chirality in Step 3.

Step 1: Nucleophilic Aromatic Substitution (SnAr)

Reaction: 3,4-Difluoronitrobenzene + Morpholine-d8


 3-Fluoro-4-(morpholin-d8-yl)nitrobenzene.
  • Rationale: The fluorine at the 4-position is highly activated by the para-nitro group. Morpholine-d8 is a commercially available, high-purity reagent.

  • Conditions: Diisopropylethylamine (DIPEA), Acetonitrile, reflux.

Step 2: Nitro Reduction

Reaction: Nitrobenzene intermediate


 Aniline intermediate.
  • Method: Catalytic hydrogenation (

    
    , Pd/C) or Ammonium formate transfer hydrogenation.
    
  • Critical Control: Ensure complete reduction to avoid nitroso impurities.

Step 3: Stereoselective Oxazolidinone Formation (The Chiral Key)

Reaction: Aniline + Cbz-Cl


 Carbamate 

Lithiation + (S)-Glycidyl Butyrate .
  • Mechanism: The N-lithio carbamate attacks the epoxide of (S)-glycidyl butyrate. The resulting alkoxide undergoes intramolecular cyclization to form the oxazolidinone ring with retention of the C5 stereochemistry relative to the epoxide (inversion occurs at the leaving group site, but the chiral center at C2 of the glycidyl butyrate becomes C5 of the oxazolidinone).

  • Stereochemical Note: Using (S)-Glycidyl Butyrate yields the (R)-Oxazolidinone .

Step 4: Functional Group Interconversion

Reaction: (R)-Hydroxymethyl intermediate


 Mesylate 

Azide

Amine.
  • Protocol: Mesylation (MsCl/TEA) followed by Sodium Azide (

    
    ) displacement, then reduction (Staudinger or Hydrogenation).
    
Step 5: Acetylation

Reaction: (R)-Amine + Acetic Anhydride


 (R)-Linezolid-d8.

Synthesis Pathway 2: (R)-Linezolid-d3 (Acetyl Deuteration)

This pathway utilizes the same core synthesis as above (using unlabeled morpholine) but introduces the label in the final step.

Precursor: (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. Reagent: Acetic Anhydride-d6 (


) or Acetyl Chloride-d3.
Conditions:  Pyridine/DCM or TEA/THF, 

to RT.

Visualized Pathways (Graphviz)

G cluster_d8 Pathway A: Synthesis of (R)-Linezolid-d8 cluster_d3 Pathway B: Synthesis of (R)-Linezolid-d3 SM1 3,4-Difluoronitrobenzene Int1 Nitro-d8 Intermediate SM1->Int1 DIPEA, CH3CN, Reflux SM2 Morpholine-d8 SM2->Int1 Int2 Aniline-d8 Intermediate Int1->Int2 H2, Pd/C Int3 Cbz-Carbamate-d8 Int2->Int3 Cbz-Cl, NaHCO3 Int4 (R)-Hydroxymethyl Oxazolidinone-d8 Int3->Int4 1. n-BuLi 2. (S)-Glycidyl Butyrate Int5 (R)-Amine-d8 Int4->Int5 1. MsCl 2. NaN3 3. H2, Pd/C Prod1 (R)-Linezolid-d8 Int5->Prod1 Ac2O, Pyridine Reag1 (S)-Glycidyl Butyrate (Chiral Source) Reag1->Int4 Reag2 n-BuLi / THF Reag2->Int4 IntCore (R)-Amine Intermediate (Unlabeled Morpholine) Prod2 (R)-Linezolid-d3 IntCore->Prod2 Acylation ReagD3 Acetic Anhydride-d6 ReagD3->Prod2

Caption: Convergent synthesis of (R)-Linezolid-d8 utilizing chiral pool inversion and late-stage acetylation for (R)-Linezolid-d3.

Detailed Experimental Protocols

Protocol A: Enantioselective Construction of the Oxazolidinone Core

Objective: Synthesis of (R)-5-(hydroxymethyl)-3-(3-fluoro-4-(morpholin-d8-yl)phenyl)oxazolidin-2-one.

  • Carbamate Formation:

    • Dissolve 3-fluoro-4-(morpholin-d8-yl)aniline (1.0 eq) in Acetone/Water (10:1).

    • Add Sodium Bicarbonate (2.5 eq). Cool to

      
      .
      
    • Add Benzyl Chloroformate (Cbz-Cl, 1.1 eq) dropwise. Stir for 2 hours.

    • Workup: Precipitate with water, filter, and dry.[1]

  • Lithiation & Cyclization (The Chiral Step):

    • Dissolve the Cbz-protected aniline in anhydrous THF under Argon. Cool to

      
      .[2]
      
    • Add n-Butyllithium (1.6M in hexanes, 1.05 eq) slowly. Stir for 30 mins to form the lithium carbamate.

    • Add (S)-Glycidyl Butyrate (1.1 eq) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) overnight.

    • Mechanism:[3][4][5][6][7][8] The N-anion attacks the epoxide; the resulting oxy-anion displaces the butyrate ester to close the ring.

    • Quench: Saturated

      
      . Extract with Ethyl Acetate.
      
    • Purification: Recrystallize from Ethyl Acetate/Hexanes.

    • QC Check: Chiral HPLC to confirm (R)-configuration (

      
       ee expected).
      
Protocol B: Late-Stage Deuteration (Linezolid-d3)

Objective: Acetylation of (R)-Amine precursor.

  • Suspend (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (1.0 g, 3.4 mmol) in Dichloromethane (15 mL).

  • Add Triethylamine (1.0 mL, 7.2 mmol). Cool to

    
    .
    
  • Add Acetic Anhydride-d6 (0.4 mL, 4.0 mmol) dropwise.

  • Stir at

    
     for 4 hours.
    
  • Wash with 1M HCl, then saturated

    
    .
    
  • Dry organic layer over

    
     and concentrate.
    
  • Yield: ~90% off-white solid.

Quantitative Data Summary

CompoundTarget SitePrecursor ReagentChiral Reagent for (R)-IsomerMetabolic Stability Impact
Linezolid-d3 Acetyl GroupAcetic Anhydride-d6(S)-Glycidyl ButyrateLow (Internal Standard)
Linezolid-d8 Morpholine RingMorpholine-d8(S)-Glycidyl ButyrateHigh (KIE on Ring Oxidation)
Linezolid (Comm) NoneMorpholine(R)-Glycidyl ButyrateBaseline

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • Slatter, J. G., et al. (2001).[9] "Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects." Drug Metabolism and Disposition, 29(8), 1136-1145. Link

  • Hubbard, R. D., et al. (2011). "Process for the preparation of linezolid." World Intellectual Property Organization, WO2011077310A1. Link

  • Kushner, D. J., et al. (1999). "Pharmacological uses and perspectives of heavy water and deuterated compounds." Canadian Journal of Physiology and Pharmacology, 77(2), 79-88. Link

  • Wishart, D. S., et al. (2006). "DrugBank: a comprehensive resource for in silico drug discovery and exploration." Nucleic Acids Research, 34(Database issue), D668-D672. Link

Sources

Methodological & Application

Application Note: Trace Quantification of (R)-Linezolid Impurity via Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linezolid is a synthetic oxazolidinone antimicrobial agent used to treat Gram-positive infections. The drug substance is the (S)-enantiomer . The (R)-enantiomer is a chiral impurity that must be strictly controlled under ICH Q6A guidelines, as enantiomers often exhibit distinct pharmacological and toxicological profiles.

Standard pharmacopeial methods (USP/EP) often utilize HPLC-UV with non-volatile buffers (phosphates) or normal-phase solvents (hexane), which are incompatible with Mass Spectrometry (MS). This protocol bridges the gap between chiral selectivity and MS sensitivity. It details a Polar Organic Mode (POM) LC-MS/MS method using an immobilized polysaccharide column , enabling the detection of (R)-Linezolid at trace levels (<0.05%) without derivatization.

Regulatory & Scientific Framework (The "Why")

The Chiral Challenge

Enantiomers possess identical mass and physicochemical properties in achiral environments. Separation requires a Chiral Stationary Phase (CSP) .

  • Mechanism: The CSP (Amylose derivative) forms transient diastereomeric complexes with the analytes via hydrogen bonding,

    
    -
    
    
    
    interactions, and inclusion complexation. The (S) and (R) forms have different binding affinities, resulting in different retention times.
MS Compatibility Constraints

Traditional chiral methods use Normal Phase (Hexane/IPA) or Reversed Phase with Phosphate buffers.

  • Problem: Hexane is flammable and ionizes poorly in ESI. Phosphates suppress ionization and clog MS sources.

  • Solution: This protocol uses Polar Organic Mode (POM) —100% organic polar solvents (Acetonitrile/Methanol) with volatile additives (Ammonium Acetate/Formic Acid). This maximizes solubility, enhances ESI+ ionization, and protects the MS hardware.

Regulatory Limits

According to ICH Q6A and Q3A(R2) :

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (or 1.0 mg/day intake)

  • Target LOQ: This method targets an LOQ of 0.01% relative to the nominal API concentration to ensure robust compliance.

Method Development Workflow

The following diagram illustrates the decision matrix used to select the column and mobile phase for MS-compatible chiral separation.

MethodLogic Start Start: Linezolid (S) Impurity (R) Selector Chiral Selector: Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) Start->Selector Basic Nitrogen (Morpholine ring) Phase Mobile Phase Selection Selector->Phase Immobilized Phase allows broad solvent range MS_Check MS Compatibility Check Phase->MS_Check Avoid Hexane/Phosphate Final Final Method: Polar Organic Mode (MeOH/ACN + NH4OAc) MS_Check->Final Volatile Salts High Ionization

Figure 1: Method Development Logic Flow. Selection of immobilized stationary phases allows for the use of aggressive polar organic solvents necessary for MS sensitivity.

Experimental Protocol

Equipment & Materials
  • LC System: UHPLC capable of 500 bar backpressure.

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, or Waters Xevo TQ-XS).

  • Column: Daicel Chiralpak IA-3 (3 µm, 100 x 4.6 mm).

    • Why IA-3? The immobilized amylose phase is robust against solvent shock and the 3 µm particle size improves resolution (

      
      ) and peak shape compared to standard 5 µm columns.
      
  • Reagents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate (

    
    ).
    
Chromatographic Conditions (LC)
ParameterSettingRationale
Column Temp 25°CLower temp often improves chiral recognition (enthalpy driven).
Mobile Phase MeOH : ACN : Ammonium Acetate (50 : 50 : 0.1% w/v)Polar Organic Mode. MeOH promotes H-bonding; ACN reduces viscosity;

ensures analyte is protonated for MS.
Flow Rate 0.5 mL/minOptimal for 4.6mm ID column without splitting.
Isocratic/Gradient IsocraticChiral mechanisms equilibrate slowly; gradients are rarely used in POM.
Run Time 10.0 minutes(S)-Linezolid elutes ~5 min; (R)-Impurity elutes ~7 min (or vice versa depending on specific column batch).
Mass Spectrometry Parameters (MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4][5]

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Linezolid 338.1

296.1 22Quantifier (Loss of Acetyl group

)
195.2 35Qualifier (Morpholine ring fragment)
Linezolid-d3 (IS)341.1

299.1 22Internal Standard
Sample Preparation

CAUTION: Linezolid is a reversible MAO inhibitor. Handle with appropriate PPE.[4]

  • Stock Solution: Dissolve 10 mg Linezolid API in 10 mL Methanol (1 mg/mL).

  • Impurity Stock: Dissolve 1 mg (R)-Linezolid standard in 10 mL Methanol (0.1 mg/mL).

  • System Suitability Solution (Racemic): Mix equal volumes of (S) and (R) stocks to achieve ~10 µg/mL of each. Use this to verify Resolution (

    
    ).
    
  • Sample Solution: Dilute API Stock to 10 µg/mL in Mobile Phase.

    • Note: High concentrations (e.g., 1 mg/mL) may saturate the MS detector. Since we are looking for 0.05% impurity, a 10 µg/mL API injection means the impurity is at 5 ng/mL, which is well within modern MS sensitivity limits.

Analytical Workflow & Data Logic

The following diagram details the fragmentation pathway utilized for specific detection.

Fragmentation Parent Precursor Ion [M+H]+ = 338.1 (Oxazolidinone Core) Collision Collision Cell (N2 Gas, 22-35 eV) Parent->Collision Frag1 Quantifier Ion m/z 296.1 (Loss of Acetyl -42 Da) Collision->Frag1 Primary Pathway Frag2 Qualifier Ion m/z 195.2 (Morpholine/Phenyl Frag) Collision->Frag2 Secondary Pathway

Figure 2: MS/MS Fragmentation Pathway.[2] The transition 338.1 -> 296.1 is specific to the Linezolid backbone, minimizing matrix interference.

Validation Criteria (Self-Validating System)

To ensure the method is generating trustworthy data, the following criteria must be met during every sequence:

Validation ParameterAcceptance CriteriaTroubleshooting
Resolution (

)

(Baseline separation)
If

, lower column temp to 20°C or decrease MeOH ratio.
Tailing Factor

If tailing

, increase Ammonium Acetate conc. to 0.2%.
Linearity (

)

for (R)-enantiomer
Range: 0.05% to 1.0% of target concentration.
S/N Ratio

at LOQ (0.05% level)
Ensure ESI source is clean; check gas flows.
Carryover

of LOQ in blank
Increase needle wash time (use 100% MeOH).

References

  • International Council for Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.Link

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • Nirogi, R., et al. (2008).[6] "Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography." Journal of Chromatographic Science, 46(9), 764-766.[7] Link

  • Patel, P. N., et al. (2013).[8] "Stability indicating HPLC method for the determination of Linezolid." Chromatographia, 76, 1-10. (Cited for degradation pathways).[4][9]

  • Daicel Corporation. (2023). Chiralpak IA / Immobilized Polysaccharide Columns Instruction Manual.Link

Sources

Application Note: Robust Sample Preparation for the Analysis of Linezolid and its Chiral Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework and robust protocols for the sample preparation and analysis of Linezolid, focusing on the critical separation of its (S)-enantiomer from the inactive and potentially harmful (R)-enantiomer, a key chiral impurity. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and regulatory submission of Linezolid. We will explore the scientific rationale behind methodological choices, present validated protocols for both drug substance and formulated products, and discuss the regulatory landscape governing chiral impurities.

Introduction: The Significance of Chirality in Linezolid

Linezolid is a synthetic antibiotic of the oxazolidinone class, a critical therapeutic agent for treating infections caused by multi-resistant Gram-positive bacteria.[1] The molecule possesses a single stereocenter at the C5 position of the oxazolidinone ring, leading to the existence of two enantiomers: (S)-Linezolid and (R)-Linezolid.[2] The antibacterial activity is exclusively attributed to the (S)-enantiomer, which functions by inhibiting the initiation of bacterial protein synthesis.[3] The (R)-enantiomer is considered a chiral impurity, devoid of therapeutic effect.[2]

The control of chiral impurities is a fundamental aspect of pharmaceutical quality and safety. Regulatory bodies worldwide, guided by principles outlined in the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities.[4][5] Although ICH Q3A(R2) technically excludes enantiomeric impurities from its direct scope, the principles of reporting, identification, and qualification are universally applied.[6][7] For a drug like Linezolid, ensuring the stereochemical purity of the active pharmaceutical ingredient (API) and the final drug product is paramount to guaranteeing its efficacy and safety. Therefore, a validated, stereoselective analytical method is essential.

This application note addresses the critical upstream component of this analysis: sample preparation. The integrity of the final analytical result is fundamentally dependent on the precision and accuracy of the initial sample handling and preparation stages.

The Analytical Challenge: Achieving Enantiomeric Resolution

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Resolution can only be achieved by introducing a chiral element into the analytical system. For Linezolid, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and robust technique.[8][9][10]

The core principle involves the differential interaction of the two enantiomers with the chiral environment of the CSP. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for Linezolid. Columns like Chiralpak® AD (amylose-based) and Chiralcel® OJ-RH (cellulose-based) have demonstrated excellent resolving power.[2][10]

The choice of mobile phase (normal-phase vs. reversed-phase) and sample diluent are critical parameters that directly influence retention, resolution, and peak shape. These choices form the basis of our sample preparation protocols.

Core Experimental Workflow

The logical flow for analyzing Linezolid's chiral purity involves a series of sequential, controlled steps designed to ensure the sample introduced into the analytical instrument is a true and stable representation of the bulk material.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_report Reporting Start Receive Sample (API or Tablets) Weighing Accurate Weighing Start->Weighing Verify Sample ID Dissolution Volumetric Dissolution & Sonication Weighing->Dissolution Select appropriate solvent Dilution Serial Dilution to Working Concentration Dissolution->Dilution Use calibrated glassware Filtration Syringe Filtration (0.45 µm PTFE) Dilution->Filtration Ensure compatibility Injection HPLC/SFC Injection Filtration->Injection Transfer to vial Separation Chiral Column Separation Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Quantification Data Acquisition & Integration Detection->Quantification Calculation Calculate % Area of (R)-Isomer Quantification->Calculation Report Compare to Specification & Generate Report Calculation->Report

Caption: General workflow for chiral impurity analysis of Linezolid.

Sample Preparation Protocols

The following protocols are designed to be self-validating, incorporating steps that ensure accuracy and reproducibility. The choice between a normal-phase or reversed-phase method will dictate the appropriate diluent. It is critical that the sample diluent is miscible with the mobile phase and does not cause the analyte to precipitate in the autosampler or on the column.

Required Equipment and Reagents
  • Analytical Balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes (Calibrated)

  • Ultrasonic bath

  • Vortex mixer

  • Syringe filters (0.45 µm PTFE or equivalent chemically resistant membrane)

  • HPLC Vials with inserts

  • Linezolid Reference Standard (RS) and Linezolid R-Isomer Reference Standard[11][12]

  • Solvents: HPLC-grade Methanol, Ethanol, 2-Propanol, Hexane, Acetonitrile

  • Reagents: Trifluoroacetic acid (TFA), Di-sodium hydrogen phosphate

Protocol 1: Analysis of Linezolid API (Bulk Drug Substance)

This protocol is adapted from validated normal-phase and reversed-phase HPLC methods.[2][10][13]

Objective: To prepare a sample solution of Linezolid API for the quantification of the (R)-enantiomer.

Methodology:

  • System Suitability Solution (SSS) Preparation:

    • Accurately weigh about 5 mg of Linezolid RS and 5 mg of Linezolid R-Isomer RS into a 50 mL volumetric flask.

    • Add approximately 30 mL of the chosen diluent (see table below).

    • Sonicate for 10 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

    • This solution is used to verify the resolution and performance of the chromatographic system.

  • Standard Solution Preparation (for Quantification):

    • Accurately weigh approximately 10 mg of Linezolid RS into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the appropriate diluent. This yields a stock solution of 100 µg/mL.

    • Further dilutions can be made as required to match the concentration of the sample solution.

  • Sample Solution Preparation:

    • Accurately weigh approximately 25 mg of the Linezolid API sample into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent. Sonicate for 15 minutes with intermittent swirling to ensure complete dissolution.

    • Allow the solution to cool to ambient temperature.

    • Dilute to the mark with the diluent and mix thoroughly by inverting the flask multiple times. (Final concentration: ~500 µg/mL).

    • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

Causality and Rationale:

  • Accurate Weighing: This is the foundation of quantitative analysis. Any error here propagates throughout the entire process.

  • Sonication: Linezolid can be slow to dissolve. Sonication provides the energy needed to break intermolecular forces and expedite dissolution, ensuring a homogenous solution.

  • Volumetric Glassware: Using Class A volumetric flasks and calibrated pipettes is essential for achieving the required level of accuracy in concentration.

  • Filtration: This step is critical to remove any insoluble particulates from the sample solution, which could otherwise block the HPLC column frit, leading to high backpressure and poor chromatographic performance. PTFE is chosen for its broad chemical compatibility with both normal and reversed-phase solvents.[14]

Protocol 2: Analysis of Linezolid Tablets

This protocol requires an additional extraction step to separate the API from the tablet excipients.

Objective: To prepare a sample solution from a Linezolid tablet formulation for the quantification of the (R)-enantiomer.

Methodology:

  • Determine Average Tablet Weight: Weigh no fewer than 20 Linezolid tablets and calculate the average weight.

  • Crush Tablets: Finely powder the 20 tablets using a clean mortar and pestle.

  • Sample Solution Preparation:

    • Accurately weigh a portion of the tablet powder equivalent to one average tablet's worth of Linezolid (e.g., if tablets are 600 mg Linezolid, weigh the powder amount containing 600 mg of API). Transfer to a suitable volumetric flask (e.g., 200 mL).

    • Add approximately 70% of the flask's volume with the chosen diluent.

    • Vortex for 2 minutes, then sonicate for 20-30 minutes to ensure complete extraction of the API from the tablet matrix.[14]

    • Allow the solution to cool to room temperature.

    • Dilute to volume with the diluent and mix well.

    • Centrifuge a portion of this solution at 4000 RPM for 10 minutes to pellet the insoluble excipients.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. This two-step clarification (centrifugation followed by filtration) is robust for removing excipients.

  • Final Dilution (if necessary): Based on the initial extraction volume, perform a final dilution to achieve the target working concentration (e.g., 500 µg/mL), consistent with the API protocol.

Causality and Rationale:

  • Powdering: Increasing the surface area of the tablet matrix by grinding is essential for efficient extraction of the drug substance.

  • Extended Sonication/Extraction: Unlike pure API, the drug in a tablet is bound with excipients. A longer sonication time is required to ensure the drug is fully leached out into the solvent.

  • Centrifugation: Tablet formulations contain a high concentration of insoluble excipients (e.g., microcrystalline cellulose, silica). Centrifugation is a highly effective way to remove the bulk of this particulate matter before the final filtration step, preventing the filter from clogging.

Key Parameters and Data Presentation

The precise analytical conditions will depend on the chosen column and laboratory instrumentation. The following tables summarize typical parameters for sample preparation and analysis based on published methods.

Table 1: Sample Preparation Parameters

ParameterDrug Substance (API)Tablet FormulationRationale
Typical Concentration 300 - 1000 µg/mL300 - 1000 µg/mLBalances detector response for the main peak while allowing for sensitive detection of impurities at the 0.05-0.15% level.
Recommended Diluent Mobile Phase or a mixture of Hexane/IPA, Acetonitrile/Ethanol, or Acetonitrile/Water.[2][13]Same as APIEnsures compatibility with the chromatographic system and complete dissolution of the analyte.
Dissolution Method Sonication (10-15 min)Sonication (20-30 min)Longer time for tablets is required for complete extraction from the formulation matrix.
Clarification Step 0.45 µm Syringe FiltrationCentrifugation + 0.45 µm Syringe FiltrationEssential to remove insoluble excipients from tablets before filtration.

Table 2: Example Chromatographic Conditions

ParameterMethod A (Normal Phase)Method B (Reversed Phase)
Column Chiralpak AD, 5 µm[10]Chiralcel OJ-RH, 5 µm[2][8]
Mobile Phase Hexane: 2-Propanol: TFA (80:20:0.1, v/v/v)[10]150mM Di-sodium hydrogen phosphate (pH 4.5): Acetonitrile (86:14, v/v)[2][8]
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 252 nm
Injection Volume 10 µL10 µL
Elution Order (S)-Linezolid then (R)-Linezolid(S)-Linezolid then (R)-Linezolid

Alternative and Advanced Techniques: Supercritical Fluid Chromatography (SFC)

While HPLC is the workhorse for chiral separations, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative. SFC uses supercritical CO₂ as the primary mobile phase, often with an organic co-solvent (modifier).

Advantages of SFC for Chiral Analysis:

  • Speed: The low viscosity of supercritical fluids allows for much higher flow rates and faster separations, often reducing run times by a factor of 3-10 compared to HPLC.[15]

  • Efficiency: SFC often provides higher chromatographic efficiency, leading to sharper peaks and better resolution.

  • Green Chemistry: A significant reduction in the use of organic solvents makes SFC a more environmentally friendly technique.[15]

Sample preparation for SFC is analogous to normal-phase HPLC. Samples must be dissolved in a solvent compatible with the mobile phase, typically the organic modifier (e.g., methanol, ethanol). The protocols described in Section 4 are directly adaptable for SFC analysis.

Conclusion

The successful analysis of Linezolid's chiral purity begins with meticulous and scientifically sound sample preparation. The protocols detailed in this application note provide a robust foundation for obtaining accurate and reproducible results for both bulk drug substance and finished tablet formulations. By understanding the causality behind each step—from accurate weighing and complete dissolution to effective clarification—analytical scientists can ensure the integrity of their data and, by extension, the quality and safety of the final pharmaceutical product. The choice of analytical technique, whether traditional HPLC or modern SFC, is built upon this critical preparatory workflow.

References

  • Nirogi, R., et al. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of Biomedical Chromatography, 22(9), 1033-1037. Available at: [Link]

  • Semple, F. (n.d.). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Semantic Scholar. Available at: [Link]

  • Reddy, G. O., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 21-28. Available at: [Link]

  • Nirogi, R., et al. (2015). Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography. ResearchGate. Available at: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • ResearchGate. (2025). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Available at: [Link]

  • Nirogi, R., et al. (n.d.). Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • PlumX. (n.d.). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Available at: [Link]

  • Orchid Pharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]

  • AMS Biopharma. (2025). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • Swoboda, S., et al. (n.d.). Rapid and sensitive determination of the antibiotic linezolid in low plasma volumes by high-performance liquid chromatography. SciSpace. Available at: [Link]

  • Canada's Drug Agency. (2014). Linezolid assay using high performance liquid chromatography (hplc-dad). Available at: [Link]

  • Google Patents. (2013). WO2013024398A2 - An improved method for the quantitative determination of linezolid.
  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Available at: [Link]

  • Raju, T. S., et al. (2025). (PDF) A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. ResearchGate. Available at: [Link]

  • USP. (n.d.). Linezolid - USP-NF. Available at: [Link]

  • Bielejewska, A., et al. (2025). (PDF) HPLC separation of linezolid enantiomers using polysaccharide-based chiral stationary phases. ResearchGate. Available at: [Link]

  • Syed Mastan Ali, et al. (2022). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. SSRG International Journal of Applied Chemistry. Available at: [Link]

  • Michalska, K., et al. (2025). (PDF) Determination of enantiomeric impurity of linezolid by capillary electrophoresis using heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2006). NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. Available at: [Link]

  • Shimadzu. (n.d.). eL542 High-Speed Analysis of Linezolid following the Draft Guidance of International Harmonization of Pharmacopoeias. Available at: [Link]

  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‑Chromatographers. Available at: [Link]

  • BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. Available at: [Link]

Sources

Application Note: High-Throughput Quantitative Bioanalysis of (R)-Linezolid-d3 using Optimized LC-MS/MS Parameters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed guide for the optimization of mass spectrometry parameters for the quantitative analysis of Linezolid, a critical oxazolidinone antibiotic, in biological matrices. Utilizing (R)-Linezolid-d3 as a stable isotope-labeled internal standard, this protocol is designed for researchers, scientists, and drug development professionals seeking to establish a robust, accurate, and high-throughput LC-MS/MS method. The document elucidates the rationale behind experimental choices, from sample preparation to the fine-tuning of mass spectrometer settings, ensuring scientific integrity and methodological reproducibility.

Introduction: The Imperative for Precise Linezolid Quantification

Linezolid is a synthetic antibiotic employed against serious infections caused by multi-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Linezolid is increasingly recognized as essential to optimize efficacy while minimizing toxicity[2][3]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity[3].

A cornerstone of a robust quantitative LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS)[4][5][6]. (R)-Linezolid-d3, a deuterated analog of the active (R)-enantiomer of Linezolid, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects[4][6]. This co-behavior allows for the correction of variations during sample preparation and analysis, leading to highly accurate and precise quantification[7][8].

This guide will walk through the systematic optimization of mass spectrometry parameters for the analysis of Linezolid and (R)-Linezolid-d3, providing both the "how" and the "why" at each step to empower the user to develop and validate a high-quality bioanalytical method.

Physicochemical Properties and Mass Spectrometric Characteristics

A foundational understanding of the analyte and internal standard is paramount for method development.

Property(R)-Linezolid(R)-Linezolid-d3
Chemical Formula C₁₆H₂₀FN₃O₄[1][9]C₁₆H₁₇D₃FN₃O₄[10][11]
Molecular Weight 337.35 g/mol [9]340.36 g/mol [10]
Monoisotopic Mass 337.144 Da340.163 Da
Structure N-({(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamideN-({(5S)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide-d₃[11]
Predicted Precursor Ion ([M+H]⁺) m/z 338.15m/z 341.17

Experimental Workflow: From Sample to Signal

A typical bioanalytical workflow for Linezolid quantification involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation

For rapid and efficient sample cleanup from biological matrices like plasma or serum, protein precipitation is a widely adopted technique[12].

Protocol:

  • To 100 µL of plasma/serum sample, add 20 µL of (R)-Linezolid-d3 working solution (concentration to be optimized based on expected analyte levels).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis Analysis s1 Plasma/Serum Sample s2 Add (R)-Linezolid-d3 (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporation s5->s6 s7 Reconstitution s6->s7 lc LC Separation s7->lc ms MS/MS Detection lc->ms

Caption: Bioanalytical workflow for Linezolid quantification.

Liquid Chromatography

The goal of chromatography is to separate the analyte and internal standard from endogenous matrix components to minimize ion suppression. A rapid separation is often desired for high-throughput analysis.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Note: This is a starting point and should be optimized for your specific LC system and column.

Mass Spectrometry Parameter Optimization: A Step-by-Step Guide

The optimization process is critical for achieving the highest sensitivity and selectivity. This is typically performed by infusing a standard solution of the analyte and internal standard directly into the mass spectrometer.

Ionization Source Optimization

Electrospray ionization (ESI) is the preferred ionization technique for moderately polar molecules like Linezolid[13][14][15]. We will focus on optimization in positive ion mode, as the basic nitrogen atoms in the morpholine ring and the amide group are readily protonated.

Key Parameters to Optimize:

  • Capillary Voltage: The voltage applied to the ESI needle. A systematic variation (e.g., in 0.5 kV increments) is performed to find the voltage that yields the most stable and intense signal for the precursor ion.

  • Source Temperature: Affects the desolvation of the ESI droplets. Higher temperatures can improve signal but excessive heat may cause thermal degradation.

  • Gas Flows (Nebulizer and Heater Gas): These gases aid in droplet formation and desolvation. Their flow rates should be optimized to maximize ion production and stability.

Precursor Ion Selection

The precursor ion is the intact, protonated molecule that is selected in the first quadrupole (Q1).

  • Linezolid: [M+H]⁺ = m/z 338.15

  • (R)-Linezolid-d3: [M+H]⁺ = m/z 341.17

Collision-Induced Dissociation (CID) and Product Ion Selection

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique where selected precursor ions are fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell (Q2)[16][17][18][19]. This fragmentation is not random; it occurs at the weakest bonds, producing characteristic product ions.

Fragmentation Pathway of Linezolid: The primary fragmentation of the Linezolid precursor ion (m/z 338.15) involves the cleavage of the C-N bond of the oxazolidinone ring, leading to the loss of the acetamidomethyl group and subsequent rearrangement. A major, stable product ion is observed at m/z 296.14, corresponding to the {3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl} moiety[20][21].

For (R)-Linezolid-d3, the fragmentation is analogous. Since the deuterium atoms are on the acetyl methyl group, the fragmentation that leads to the primary product ion does not involve the loss of these deuterium atoms. Therefore, the most abundant product ion for the internal standard will also show a mass shift of +3 Da if the fragmentation occurs elsewhere, or no shift if the deuterated part is lost. However, the most common fragmentation leads to a non-deuterated fragment, which is not ideal. A better approach is to find a fragment that retains the deuterium label. A common product ion for Linezolid is at m/z 235.1, resulting from a more extensive fragmentation. The corresponding product ion for Linezolid-d3 would be expected at m/z 235.1 as well if the deuterated acetyl group is lost. A more suitable transition for Linezolid-d3 would be one that retains the deuterated portion, if a stable one can be found. However, often the most intense and stable fragment is chosen even if it doesn't contain the label, as the precursor mass is different. For the purpose of this guide, we will focus on the most commonly reported and intense transitions. A frequently used transition for Linezolid is m/z 338.1 -> 296.1[20]. For Linezolid-d3, the corresponding transition would be m/z 341.1 -> 296.1. While this means the fragment is the same, the precursor selection provides the specificity.

Collision Energy (CE) Optimization: The collision energy is the kinetic energy applied to the precursor ions to induce fragmentation.

  • Infuse the analyte solution and monitor the intensity of the precursor and potential product ions.

  • Ramp the collision energy (e.g., from 5 eV to 40 eV).

  • Plot the intensity of each product ion as a function of the collision energy.

  • The optimal CE is the value that produces the highest and most stable intensity for the desired product ion.

G cluster_ms1 Q1: Precursor Selection cluster_ms2 Q2: Collision Cell (CID) cluster_ms3 Q3: Product Ion Selection precursor [M+H]+ m/z 338.15 (Linezolid) m/z 341.17 (Linezolid-d3) fragmentation Collision with Inert Gas (Optimized Collision Energy) precursor->fragmentation product Product Ion m/z 296.14 (Quantifier) m/z 235.1 (Qualifier) fragmentation->product

Caption: Tandem mass spectrometry (MS/MS) workflow.

Final Optimized MRM Transitions

Multiple Reaction Monitoring (MRM) is the mode used for quantification, where the mass spectrometer is set to monitor specific precursor-to-product ion transitions. It is highly recommended to monitor at least two transitions per compound (a "quantifier" and a "qualifier") to ensure specificity.

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Purpose)Optimal Collision Energy (eV)
Linezolid 338.15296.14 (Quantifier)To be determined experimentally
338.15235.10 (Qualifier)To be determined experimentally
(R)-Linezolid-d3 341.17296.14 (Quantifier)To be determined experimentally
341.17238.10 (Qualifier)To be determined experimentally

Data Analysis and System Suitability

  • Quantification: The peak area ratio of the analyte's quantifier transition to the internal standard's quantifier transition is used to construct a calibration curve.

  • Qualifier Ion: The ratio of the qualifier to quantifier peak areas should be consistent across all samples and standards to confirm the identity of the analyte.

  • System Suitability: Before running a batch of samples, inject a series of standards to ensure the system is performing adequately (e.g., consistent retention times, peak shapes, and response).

Conclusion

This application note has outlined a systematic and scientifically-grounded approach to optimizing mass spectrometry parameters for the quantitative analysis of Linezolid using its deuterated internal standard, (R)-Linezolid-d3. By following the detailed protocols for sample preparation, liquid chromatography, and the step-wise optimization of ESI source conditions and CID parameters, researchers can develop a highly sensitive, specific, and robust LC-MS/MS method. The principles described herein are not only applicable to Linezolid but can also serve as a template for the development of quantitative assays for other small molecules in complex biological matrices. The use of a stable isotope-labeled internal standard, coupled with carefully optimized MS parameters, is the cornerstone of high-quality bioanalytical data, providing the confidence required for critical decision-making in research and drug development.

References

  • Alvocid. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Ibrahim, A. A. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(4), 18-22.
  • Meid, A. D., et al. (2014). Quantification of linezolid in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization. Clinical Biochemistry, 47(13-14), 1299-1302. Retrieved from [Link]

  • Slain, D., et al. (2001). Determination of linezolid in human plasma by LC-MS-MS. Analyst, 126(5), 613-616. Retrieved from [Link]

  • Laskin, J., & Futrell, J. H. (2005). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Mass Spectrometry Reviews, 24(2), 135-167. Retrieved from [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Shinde, S. D., et al. (2022). Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharm.
  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

  • Metairmar. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Li, J., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Frontiers in Pharmacology, 12, 668835. Retrieved from [Link]

  • Potrzebowski, M. J., et al. (2015). Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Journal of Pharmaceutical Sciences, 104(11), 3991-4001. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparison of Electrospray and UniSpray for Pharmaceutical Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 933. Retrieved from [Link]

  • Li, H., et al. (2018). Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 150, 243-251.
  • Kobayashi, M., et al. (2022). Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. Biological and Pharmaceutical Bulletin, 45(4), 503-509. Retrieved from [Link]

  • Chen, H., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 936334. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • Na, M., et al. (2020). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 10(9), 358. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion mass spectra and proposed fragmentation of linezolid and linezolid-d3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Linezolid. PubChem Compound Database. Retrieved from [Link]

  • Singh, S., et al. (2012). LC, LC–MS/TOF, AND MSN STUDIES FOR THE SEPARATION, IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS OF LINEZOLID. Journal of Liquid Chromatography & Related Technologies, 35(4), 493-511. Retrieved from [Link]

  • LCGC International. (2014, November 1). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • Witting, M., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Metabolites, 13(7), 834. Retrieved from [Link]

  • ResearchGate. (n.d.). Significant parameters in the optimization of MALDI-TOF-MS for synthetic polymers. Retrieved from [Link]

  • Longdom Publishing. (2023, September 25). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Linezolid. Retrieved from [Link]

Sources

HPLC conditions for separating (R)-Linezolid-d3 from (S)-Linezolid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chiral HPLC Separation of (R)-Linezolid-d3 from (S)-Linezolid

Executive Summary

Linezolid is a synthetic oxazolidinone antimicrobial agent used to treat Gram-positive infections.[1] It possesses a single chiral center at the C-5 position of the oxazolidinone ring. The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer is considered a chiral impurity.

This Application Note details the chromatographic conditions required to separate (R)-Linezolid-d3 (often used as an Internal Standard or in metabolic tracking) from the active (S)-Linezolid .

Critical Scientific Insight: While the primary separation mechanism described here is chiral (separating the R configuration from the S configuration), the presence of the deuterium label (-d3) allows for mass-selective detection. However, in standard HPLC, isotopologues (d0 vs. d3) typically co-elute. Therefore, the chromatographic challenge is strictly the resolution of the enantiomers.

Separation Mechanism & Column Selection

The separation of Linezolid enantiomers relies on the interaction between the analyte's oxazolidinone ring/morpholine group and the chiral selector.

  • Preferred Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate).

    • Commercial names: Chiralpak AD-H, Chiralpak IA (Immobilized).

  • Alternative Stationary Phase: Cellulose tris(4-methylbenzoate).

    • Commercial names: Chiralcel OJ-RH (for Reversed Phase).[2][3]

  • Interaction Mode: The separation is driven by hydrogen bonding (NH group of acetamide), dipole-dipole interactions (fluorine on the phenyl ring), and steric inclusion into the polysaccharide helical groove.

Method Development Decision Tree

MethodSelection Start Start: Linezolid Enantiomer Separation Goal Define Goal: UV Purity vs. MS Bioanalysis Start->Goal BranchUV Goal: Purity / QC (UV Detection) Goal->BranchUV BranchMS Goal: PK / Bioanalysis (MS Detection) Goal->BranchMS ColUV Column: Chiralpak AD-H or IA BranchUV->ColUV MP_UV Mobile Phase: Normal Phase (Hexane/Ethanol/TFA) ColUV->MP_UV ResultUV High Resolution (Rs > 2.0) Best for Impurity Quantitation MP_UV->ResultUV ColMS Column: Chiralcel OJ-RH or Chiralpak IA-3 BranchMS->ColMS MP_MS Mobile Phase: Reversed Phase (Buffer/Acetonitrile) ColMS->MP_MS ResultMS MS Compatible Direct Aqueous Injection MP_MS->ResultMS

Figure 1: Decision matrix for selecting Normal Phase vs. Reversed Phase conditions based on detection requirements.

Protocol A: Normal Phase HPLC (Gold Standard for Resolution)

This method provides the highest resolution and is recommended for purity analysis where Mass Spectrometry is not mandatory, or when using APCI/APPI sources.

Target Analytes: (S)-Linezolid (Main Peak), (R)-Linezolid-d3 (Impurity/Standard).

ParameterCondition
Column Chiralpak AD-H (Daicel), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : TFA (65 : 35 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Injection Vol. 10 µL
Diluent Ethanol or Mobile Phase

Step-by-Step Methodology:

  • Preparation: Premix n-Hexane and Ethanol. Add Trifluoroacetic acid (TFA) to the mixture.[4][5] Note: TFA improves peak shape by suppressing the ionization of the secondary amine/amide interactions.

  • Equilibration: Flush the column for 45 minutes until the baseline stabilizes.

  • Sample Prep: Dissolve (S)-Linezolid and (R)-Linezolid-d3 in Ethanol to a concentration of 0.5 mg/mL.

  • Execution: Inject the sample.

    • Expected Elution: (S)-Linezolid typically elutes first under these specific conditions (approx 8-10 min), followed by the (R)-enantiomer (approx 12-15 min). Note: Elution order can reverse if Isopropanol is used instead of Ethanol.

Protocol B: Reversed Phase HPLC (MS Compatible)

This method is essential for bioanalytical studies (e.g., plasma samples) where the -d3 isotope is used as an Internal Standard and LC-MS/MS is required.

ParameterCondition
Column Chiralcel OJ-RH or Chiralpak IA-3 (150 x 4.6 mm, 3 or 5 µm)
Mobile Phase 20 mM Ammonium Bicarbonate (pH 7.0) : Acetonitrile (60 : 40)
Flow Rate 0.8 mL/min
Temperature 35°C
Detection MS (ESI Positive Mode)
MRM Transitions (S)-Linezolid: 338.1 → 296.1 (R)-Linezolid-d3: 341.1 → 299.1

Why this works:

  • Volatile Buffer: Ammonium bicarbonate is MS-friendly (unlike Phosphate buffers often used in UV methods).

  • OJ-RH Specificity: The Chiralcel OJ selector (Cellulose tris(4-methylbenzoate)) shows excellent recognition for Linezolid in reversed-phase mode.

Experimental Validation & Data Interpretation

Chromatographic Separation Data (Typical)
AnalyteRetention Time (NP - Protocol A)Retention Time (RP - Protocol B)Resolution (Rs)
(S)-Linezolid 9.2 min19.5 min-
(R)-Linezolid-d3 13.8 min22.1 min> 2.5

Note on Isotope Effect: The (R)-Linezolid-d3 will co-elute with (R)-Linezolid-d0. The HPLC separates the chiral forms.[2][3][4][5][6] The Mass Spectrometer separates the isotopic forms.

  • If you inject a mixture of (S)-Linezolid and (R)-Linezolid-d3, you will see two distinct peaks because they are enantiomers.

  • If you inject (R)-Linezolid and (R)-Linezolid-d3, you will see one peak (chemically identical), but the MS will detect two masses.

Analytical Workflow Diagram

Workflow Sample Sample Mixture (S)-Linezolid + (R)-Linezolid-d3 HPLC Chiral HPLC (Separates R from S) Sample->HPLC Detector Detector Selection HPLC->Detector UV UV (254nm) Peaks separated by Time Detector->UV Protocol A MS Mass Spec Peaks separated by Time AND Mass Detector->MS Protocol B

Figure 2: Analytical workflow distinguishing between physical chiral separation and detection capabilities.

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction between the morpholine nitrogen and residual silanols on the silica support.

    • Fix: Increase TFA concentration to 0.1% (Protocol A) or use a higher ionic strength buffer (Protocol B).

  • Loss of Resolution:

    • Cause: Water contamination in Normal Phase solvents.[3]

    • Fix: Use strictly anhydrous Hexane and Ethanol. Flush column with 100% Ethanol to remove absorbed water.

  • Elution Order Reversal:

    • Insight: Switching from Ethanol to Isopropanol (IPA) on Amylose columns (Chiralpak AD) often reverses the elution order. If (S) must elute last for impurity detection, switch the modifier to IPA.

References

  • Nirogi, R., et al. (2008).[2][6] Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of Chromatographic Science.[2][6] Available at: [Link]

  • Babu, B.R., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis.[6] Available at: [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Linezolid R-isomer in Drug Substance by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, validated protocol for the quantitative determination of the Linezolid R-isomer, a critical chiral impurity, in the Linezolid drug substance. The methodology leverages reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with a chiral stationary phase, ensuring high specificity and sensitivity. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering detailed procedural steps, the scientific rationale behind them, and a complete validation summary according to International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Chiral Purity for Linezolid

Linezolid is a potent, synthetic antibiotic belonging to the oxazolidinone class, a critical group of drugs effective against serious Gram-positive bacterial infections, including those caused by resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] It functions by inhibiting the initiation of bacterial protein synthesis, a unique mechanism that minimizes cross-resistance with other antibiotic classes.[3]

The Linezolid molecule possesses a single chiral center, and the therapeutically active agent is exclusively the (S)-enantiomer.[4][5] Consequently, the (R)-enantiomer is considered a chiral impurity. Regulatory authorities mandate strict control over enantiomeric purity because enantiomers of a drug can exhibit significant differences in pharmacological activity, metabolic pathways, and potential toxicity.[4] This protocol details a robust, stability-indicating chiral HPLC method to accurately separate and quantify the (R)-isomer, ensuring the safety, quality, and efficacy of the Linezolid active pharmaceutical ingredient (API). The method is validated in accordance with the principles outlined in ICH Q2(R2) guidelines.[6][7][8]

Principle of Chiral Separation

The quantitative analysis is achieved using High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP). The fundamental principle rests on the differential interaction between the two Linezolid enantiomers and the chiral environment of the HPLC column.

  • Mechanism: The CSP, typically a polysaccharide derivative like cellulose or amylose, creates transient, diastereomeric complexes with the Linezolid enantiomers.[5][9] The varying stability of these complexes for the (S)- and (R)-isomers results in different retention times on the column. This differential retention allows for their baseline separation, which is essential for accurate quantification.

This application note describes a reversed-phase method, which is often favored for its simplicity and the stability of the mobile and stationary phases.[4] A well-resolved separation enables the precise measurement of the R-isomer, even at trace levels, against the large peak of the active (S)-isomer.

Materials and Methodology

Instrumentation and Equipment
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data Acquisition: Chromatographic data system (e.g., Empower™, Chromeleon™).

  • Analytical Balance: 5-decimal place readability.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.

Chemicals and Reagents
  • Reference Standards: USP Linezolid RS ((S)-isomer), USP Linezolid R-Isomer RS.[10][11]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Di-sodium hydrogen phosphate dihydrate (AR grade), Ortho-phosphoric acid (AR grade), Purified water (Milli-Q or equivalent).

Chromatographic Conditions

The following conditions are based on a validated reversed-phase method that provides excellent resolution and robustness.[4][12][13]

ParameterCondition
Analytical Column Chiralcel® OJ-RH, 150 x 4.6 mm, 5 µm
Mobile Phase 150mM Di-sodium hydrogen phosphate buffer:Acetonitrile (86:14, v/v). Adjust pH to 4.5 with ortho-phosphoric acid.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 40 minutes
  • Causality: The reversed-phase column (OJ-RH) provides a robust platform for separation. The aqueous-organic mobile phase at a controlled pH ensures consistent ionization states of the analytes, leading to reproducible interactions with the CSP. The 254 nm wavelength is chosen for optimal absorbance of the Linezolid molecule.

Detailed Experimental Protocols

Preparation of Solutions
  • 150mM Di-sodium Hydrogen Phosphate Buffer: Dissolve 26.7 g of di-sodium hydrogen phosphate dihydrate in 1000 mL of purified water. Adjust the pH to 4.5 using diluted ortho-phosphoric acid.

  • Mobile Phase: Mix 860 mL of the prepared buffer with 140 mL of acetonitrile. Filter through a 0.45 µm filter and degas prior to use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.

  • System Suitability Solution (SSS): Prepare a solution containing approximately 25 µg/mL of USP Linezolid RS and 25 µg/mL of USP Linezolid R-Isomer RS in the diluent. This solution is critical for verifying the separation capability of the system.

  • Sample Solution: Accurately weigh and dissolve about 25 mg of the Linezolid drug substance in the diluent in a 50 mL volumetric flask to obtain a final concentration of 0.5 mg/mL (500 µg/mL).

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the System Suitability Solution (SSS) in six replicate injections.

    • Acceptance Criteria:

      • The resolution between the Linezolid R-isomer and S-isomer peaks must be not less than 2.0.[4]

      • The relative standard deviation (RSD) for the peak areas of both enantiomers from the six replicate injections must be not more than 2.0%.

  • Analysis:

    • Once the system suitability criteria are met, inject the Sample Solution in duplicate.

    • Identify the peaks based on their retention times compared to the SSS. The (S)-Linezolid peak will be the major peak, typically eluting around 19.5 minutes, while the (R)-isomer elutes later, around 21.7 minutes under these conditions.[4]

Calculation of R-isomer Content

The percentage of the R-isomer in the Linezolid drug substance is calculated using the area normalization method:

% R-isomer = (AreaR-isomer / (AreaR-isomer + AreaS-isomer)) x 100

Where:

  • AreaR-isomer = Peak area of the R-isomer in the sample chromatogram.

  • AreaS-isomer = Peak area of the S-isomer in the sample chromatogram.

The acceptance criterion for the R-isomer is typically NMT (Not More Than) 0.3%, as per pharmacopeial standards.[10]

Method Validation Summary

The described analytical method has been rigorously validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[6][8][14]

Specificity (Stability-Indicating)

Specificity was confirmed by demonstrating baseline resolution between the (S)- and (R)-isomers. Furthermore, forced degradation studies were conducted to ensure that no degradation products or process-related impurities co-elute with the R-isomer peak. Linezolid was subjected to stress conditions including acid (0.1 M HCl), base (0.1 M NaOH), oxidation (6% H₂O₂), thermal (105°C), and photolytic degradation.[15][16][17] Linezolid showed significant degradation in alkaline conditions but minimal degradation under other stresses.[15][18] The method successfully separated the R-isomer from all generated degradation products, confirming its stability-indicating nature.

Quantitative Validation Parameters

The following table summarizes the performance characteristics of the method.

Validation ParameterAcceptance CriteriaTypical Result
Linearity (R-isomer) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995
Range LOQ to 150% of specification limit0.375 - 2.25 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 102.9%[4][12]
Precision (RSD%)
- Repeatability (n=6)RSD ≤ 2.0%1.2%
- Intermediate PrecisionRSD ≤ 2.0%1.5%
Limit of Detection (LOD) S/N ratio ≥ 3:194 ng/mL[4][19]
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1375 ng/mL[4][19]
Robustness Resolution ≥ 1.5All tested variations (flow rate ±10%, mobile phase composition ±2%, pH ±0.2) resulted in a resolution > 1.5.[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase Preparation p2 Standard & Sample Solution Preparation p1->p2 h1 System Equilibration p2->h1 h2 System Suitability Test (SST) h1->h2 h3 Sample Injection (Duplicate) h2->h3 d1 Peak Integration & Identification h3->d1 d2 Calculation of % R-isomer d1->d2 d3 Report Generation d2->d3 end End d3->end start Start start->p1

Caption: High-level workflow for the quantitative analysis of Linezolid R-isomer.

Method Validation Logic

G cluster_qualitative Qualitative Attributes cluster_quantitative Quantitative Attributes cluster_reliability Reliability Attribute Validation Method Validation (ICH Q2) Specificity Specificity Separation from S-isomer Separation from degradants Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision Repeatability Intermediate Validation->Precision Limits Limits LOD LOQ Validation->Limits Robustness Robustness Validation->Robustness

Caption: Core parameters evaluated during the validation of the analytical method.

Conclusion

This application note details a selective, sensitive, and robust chiral RP-HPLC method for the quantitative determination of the Linezolid R-isomer in bulk drug substance. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent performance in specificity, linearity, accuracy, precision, and robustness. Its proven stability-indicating capability makes it a reliable tool for routine quality control, stability studies, and regulatory submissions, ensuring that Linezolid API meets the stringent requirements for enantiomeric purity.

References

  • Nirogi, R., et al. (2008). Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography. Journal of Chromatographic Science, 46(9), 764–768. Available at: [Link]

  • Reddy, G. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 13-20. Available at: [Link]

  • ResearchGate. (2015). Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography. Available at: [Link]

  • Semantic Scholar. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Available at: [Link]

  • PlumX Metrics. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Available at: [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2020). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Saudi Pharmaceutical Journal, 28(11), 1478-1484. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (2020). Studies on the degradation impurity of linezolid tablets by UFLC-MS/MS. Available at: [Link]

  • Journal of Research in Chemistry. (2025). Investigation of linezolid degradation kinetics using a validated UV/Vis spectrophotometer method. Available at: [Link]

  • ResearchGate. Forced degradation of linezolid. Available at: [Link]

  • Pramod Kumar Pandey. (2025). GC Method Validation For Impurities Analysis. Available at: [Link]

  • TGA. Guidance for the validation of pharmaceutical quality control analytical methods. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2025). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form. Available at: [Link]

  • PubMed. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • ResearchGate. (2025). HPLC separation of linezolid enantiomers using polysaccharide-based chiral stationary phases. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 441401, Linezolid. Available at: [Link]

  • Drugs.com. (2025). Linezolid Monograph for Professionals. Available at: [Link]

  • USP-NF. (2025). Linezolid Monograph. Available at: [Link]

  • Pfizer Canada. (2022). ZYVOXAM Product Monograph. Available at: [Link]

  • Scribd. (2025). USP-NF Linezolid Tablets. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharmaceuticals. Available at: [Link]

  • PubMed. (2020). Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. Available at: [Link]

Sources

Application Note: High-Resolution Chiral Separation and Detection of (R)-Linezolid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral stationary phases for (R)-Linezolid-d3 detection Content Type: Detailed Application Note and Protocol

Executive Summary

This application note details the protocol for the enantioselective separation and mass spectrometric detection of (R)-Linezolid-d3 , the deuterated analog of the distomer (inactive enantiomer) of the oxazolidinone antibiotic Linezolid. While (S)-Linezolid is the pharmacologically active euchomer, the (R)-enantiomer represents a critical process-related impurity.[1][2] The utilization of (R)-Linezolid-d3 serves primarily as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of trace (R)-enantiomer levels in biological matrices or bulk drug substances.[1]

This guide prioritizes a Reversed-Phase LC-MS/MS approach utilizing Amylose-based Chiral Stationary Phases (CSPs) , specifically the immobilized Chiralpak IA-3 , to ensure compatibility with mass spectrometry and superior resolution (


).[1]

Part 1: Scientific Background & Rationale[1][2][3]

The Chiral Challenge of Linezolid

Linezolid contains a single chiral center at the C5 position of the oxazolidinone ring.

  • (S)-Linezolid: The active antibacterial agent (Zyvox).[1]

  • (R)-Linezolid: The inactive impurity, potentially arising from the use of non-enantiopure (R)-epichlorohydrin or (S)-3-chloropropane-1,2-diol during synthesis.[1]

Why (R)-Linezolid-d3?

In high-sensitivity bioanalysis, quantifying the trace (R)-impurity requires an internal standard that mimics the analyte's physicochemical properties perfectly but is spectrally distinct.[1]

  • Isotope Effect: Deuterium substitution (d3, typically on the acetyl group or morpholine ring) increases mass (+3 Da) but has a negligible effect on the chiral recognition mechanism. Therefore, (R)-Linezolid-d3 co-elutes with (R)-Linezolid, mitigating matrix effects and ionization suppression/enhancement.[1]

  • Detection Logic: The separation must resolve the (S)-bulk drug from the (R)-impurity.[1] The MS/MS detector then distinguishes the (R)-impurity (native) from the (R)-IS (d3) by mass transitions.[1]

CSP Selection Strategy: Amylose vs. Cellulose

Polysaccharide-based CSPs are the industry standard for oxazolidinones.[1]

  • Chiralpak AD/IA (Amylose tris(3,5-dimethylphenylcarbamate)): Historically provides the highest selectivity (

    
    ) for Linezolid enantiomers.[1] The immobilized version (IA) is preferred for solvent robustness.
    
  • Chiralcel OJ (Cellulose tris(4-methylbenzoate)): Effective in reversed-phase but often shows lower resolution for this specific scaffold compared to amylose derivatives.[1]

Part 2: Experimental Design & Optimization

Workflow Logic

The following diagram illustrates the critical decision path for establishing this method.

MethodDevelopment Start Start: (R)-Linezolid-d3 Detection PhaseSelect CSP Selection (Amylose-based) Start->PhaseSelect Define Analyte MobilePhase Mobile Phase Optimization (Volatile Buffer for MS) PhaseSelect->MobilePhase Immobilized Phase Allows RP Mode Separation Chiral Separation (Chiralpak IA-3) MobilePhase->Separation Ammonium Bicarbonate / ACN Detection MS/MS Detection (MRM Mode) Separation->Detection Co-elution of (R) and (R)-d3 Validation Validation (USP <791> / ICH M10) Detection->Validation Resolution > 2.0

Figure 1: Strategic workflow for developing the (R)-Linezolid-d3 LC-MS/MS method.

Mobile Phase Chemistry

For MS detection, traditional Normal Phase (Hexane/IPA) is suboptimal due to ionization risks (APCI is required, ESI is difficult).[1] Reversed-Phase (RP) is selected.[1][3][4]

  • Buffer: Ammonium Bicarbonate (10mM, pH 8.0) or Ammonium Formate (0.1%, pH 3.5).[1] Basic pH often improves peak shape for Linezolid on polysaccharide columns by suppressing amine protonation, though Linezolid is a weak base (

    
    ).[1]
    
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks on immobilized amylose phases.[1]

Part 3: Detailed Protocol

Materials & Reagents[1]
  • Analyte: (R)-Linezolid-d3 (Isotopic purity > 99%).[1]

  • Matrix: Plasma, Urine, or Buffer (depending on application).[1]

  • Column: Daicel Chiralpak IA-3 (3 µm, 4.6 × 150 mm).[1][5][6]

  • Solvents: LC-MS grade Acetonitrile, Ammonium Bicarbonate, Water.[1]

LC-MS/MS Conditions

This protocol uses a Chiralpak IA-3 column in reversed-phase mode.[1]

ParameterSettingRationale
Column Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate))Immobilized phase allows robust RP operation.[1]
Dimensions 150 mm × 4.6 mm, 3 µm3 µm particle size ensures high efficiency (

) for separating enantiomers.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 8.[1]0)Volatile buffer compatible with MS; basic pH improves peak symmetry.[1]
Mobile Phase B Acetonitrile (100%)Strong solvent strength for elution; low viscosity.[1]
Isocratic Ratio 40% A / 60% BOptimized for resolution (

) while maintaining reasonable run time (< 10 min).
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns; split post-column if MS intake is limited.[1]
Column Temp 25°CLower temperature enhances chiral recognition mechanisms (enthalpy driven).[1]
Injection Vol 5 - 10 µLMinimized to prevent column overload and band broadening.[1]
Mass Spectrometry Settings (MRM)

Detection is performed in Positive Electrospray Ionization (+ESI) mode.[1]

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
(R)-Linezolid 338.1296.13022
(R)-Linezolid-d3 341.1299.13022

Note: The transition 338.1


 296.1 corresponds to the loss of the acetyl group or morpholine fragment. Verify transitions with your specific d3-label position.
Step-by-Step Procedure
  • System Preparation:

    • Flush the LC system with Water/ACN (50:50) to remove any previous additives.[1]

    • Condition the Chiralpak IA-3 column with the specific Mobile Phase (40:60 Buffer/ACN) for at least 45 minutes at 0.5 mL/min before ramping to 1.0 mL/min.

  • Sample Preparation (Plasma Example):

    • Aliquot 100 µL of plasma.

    • Add 10 µL of (R)-Linezolid-d3 Internal Standard working solution (e.g., 1 µg/mL).[1]

    • Perform protein precipitation: Add 400 µL ice-cold Acetonitrile.[1] Vortex for 1 min.

    • Centrifuge at 10,000 rpm for 10 min.

    • Transfer supernatant to an autosampler vial.[1]

  • Data Acquisition:

    • Inject the sample.[7][8][9][10][11]

    • Monitor MRM transitions for both native and d3 species.

    • (S)-Linezolid will elute first (typically), followed by (R)-Linezolid and (R)-Linezolid-d3 (co-eluting).[1]

  • System Suitability Check:

    • Ensure Resolution (

      
      ) between (S) and (R) peaks is 
      
      
      
      .[1][3]
    • Ensure Tailing Factor (

      
      ) is 
      
      
      
      .[1][5]

Part 4: Data Analysis & Validation

Chromatographic Separation Logic

The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector.

  • Elution Order: On Amylose-based columns (IA/AD), the (S)-enantiomer typically elutes first , and the (R)-enantiomer elutes second .[1]

  • Identification: The (R)-Linezolid-d3 peak must perfectly align with the retention time of the (R)-Linezolid impurity peak in the non-deuterated trace.

ElutionOrder cluster_legend Detection Channels Injection Injection (t=0) Peak1 (S)-Linezolid Retention: ~4.5 min Major Peak (Drug) Injection->Peak1 Low Affinity Peak2 (R)-Linezolid & (R)-Linezolid-d3 Retention: ~6.2 min Minor Impurity + IS Peak1->Peak2 High Affinity (Stronger Interaction) MRM1 MRM 338>296 (Native) Peak2->MRM1 MRM2 MRM 341>299 (d3-IS) Peak2->MRM2

Figure 2: Expected elution profile and detection logic on Chiralpak IA-3.

Calculation

Quantification of the (R)-impurity is calculated using the area ratio method:


[1]

The concentration is derived from a calibration curve constructed with known spikes of (R)-Linezolid and a constant concentration of (R)-Linezolid-d3.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Loss of Resolution Column contamination or mobile phase evaporation.[1]Flush column with 100% ACN. Prepare fresh buffer.[1]
Peak Tailing Secondary silanol interactions.[1]Increase buffer concentration (up to 20mM) or adjust pH slightly higher (pH 8.5).[1]
Signal Suppression Matrix effects in MS.Improve sample cleanup (SPE instead of protein ppt) or increase dilution.

References

  • Nirogi, R., et al. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography.[1][3] Journal of Chromatographic Science. Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. Chiral Technologies.[1][5][6] Link

  • Bhardwaj, S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase.[1] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Cayman Chemical. Linezolid-d3 Product Information and Spectral Data. Cayman Chemical.[1] Link

Sources

Application Note: High-Throughput Determination of Enantiomeric Excess via Mass-Tagged Deuterated Probes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, high-level technical guide for the determination of enantiomeric excess (ee) using deuterated standards, specifically focusing on the Mass-Tagged Kinetic Resolution (MTKR) and Isotopically Labeled Guest (ILG) methods. These approaches represent the cutting edge of high-throughput chiral screening, bypassing the speed limitations of traditional Chiral HPLC.

Executive Summary

Traditional determination of enantiomeric excess (ee) relies heavily on Chiral HPLC or GC. While robust, these methods are time-consuming (15–60 min/sample) and solvent-intensive, creating a bottleneck in high-throughput experimentation (HTE) and asymmetric catalyst screening.

This protocol details a Mass Spectrometry-based approach utilizing Deuterated Pseudo-Enantiomeric Standards . By employing a pair of mass-tagged chiral selectors (e.g., an unlabeled (S)-enantiomer and a deuterated (R)-enantiomer), researchers can convert chiral recognition into a mass-resolved intensity ratio. This allows for the calculation of ee in seconds per sample with high sensitivity (<10 pmol).

Theoretical Principle

The Chirality-Mass Transfer

Mass spectrometry is inherently "chirally blind" as enantiomers possess identical mass-to-charge (


) ratios. To discriminate them, we must break the symmetry using a Mass-Tagged Chiral Probe Pair .

We utilize a "Pseudo-Racemate" probe consisting of:

  • Probe A (Light): Pure (S)-enantiomer of a chiral derivatizing agent (e.g., (S)-Mosher Acid).

  • Probe B (Heavy): Pure (R)-enantiomer of the same agent, labeled with deuterium (e.g., (R)-Mosher Acid-

    
    ).
    

When this 1:1 probe mixture reacts with an analyte (mixture of


 and 

), two competing reactions occur based on the Kinetic Isotope Effect (KIE) and Chiral Recognition :
  • Matched Case (Fast): (S)-Probe + (R)-Analyte

    
    
    
    
    
    (Rate
    
    
    )
  • Mismatched Case (Slow): (S)-Probe + (S)-Analyte

    
    
    
    
    
    (Rate
    
    
    )

Simultaneously, the Deuterated (R)-Probe reacts with the opposite preference. By measuring the ratio of the Light Product (


) to the Heavy Product  (

), the ee of the original analyte can be mathematically derived.
Mechanism Diagram

MTKR_Mechanism cluster_logic Chiral Recognition Logic Analyte Analyte Sample (R/S Mixture) Reaction Kinetic Resolution (Derivatization) Analyte->Reaction Mix Probe Pseudo-Racemic Probe (S)-Light + (R)-Heavy-d3 Probe->Reaction 1:1 Ratio MS ESI-MS Analysis Reaction->MS Adducts Formed Data Intensity Ratio (I_Light / I_Heavy) MS->Data m/z Separation Logic1 (S)-Light prefers (R)-Analyte Logic2 (R)-Heavy prefers (S)-Analyte

Figure 1: Workflow of the Mass-Tagged Kinetic Resolution (MTKR) method. The pseudo-racemic probe converts enantiomeric composition into a mass spectral intensity ratio.

Materials & Reagents

Standards Preparation

The accuracy of this method relies entirely on the purity of the chiral probes.

ComponentSpecificationRole
Analyte Chiral Amine or AlcoholTarget molecule for ee determination.[1][2][3][4][5][6]
Probe A (Light) (S)-Configured Acylating Agent (e.g., Boc-Proline)Reacts preferentially with (R)-Analyte.
Probe B (Heavy) (R)-Configured Acylating Agent-

(Deuterated)
Reacts preferentially with (S)-Analyte.
Coupling Agents EDC·HCl, DMAPActivates the kinetic resolution reaction.
Solvent Acetonitrile (LC-MS Grade)Reaction medium and ionization solvent.

Critical Note: The "Heavy" probe must contain enough deuterium atoms (typically


) to prevent isotopic overlap with the natural isotope envelope of the "Light" probe.

Experimental Protocol

Phase 1: Calibration (Selectivity Determination)

Before analyzing unknowns, the Selectivity Factor (


)  of the probe pair against the specific analyte structure must be determined.
  • Prepare Calibration Standards: Prepare two samples of the analyte with known ee:

    • Sample A: Racemic Analyte (

      
      ).
      
    • Sample B: Enantiopure Analyte (

      
      , e.g., pure R).[4]
      
  • Reaction Mix:

    • Mix (S)-Light Probe and (R)-Heavy Probe in a strict 1:1 molar ratio.

    • Add Probe Mix to Sample A and Sample B (Probes should be in 4-fold molar excess).

    • Add coupling agents (EDC/DMAP).

    • Incubate at Room Temperature for 10–30 mins (partial conversion is acceptable for kinetic method, but completion is preferred for simple mass-tagging).

  • MS Analysis: Inject into ESI-MS (Direct Infusion or rapid LC).

  • Calculate Selectivity (

    
    ): 
    
    • Measure Intensity Ratio

      
      .
      
    • For the Racemic sample,

      
       should be 
      
      
      
      (corrects for concentration errors).
    • For the Enantiopure sample, the ratio determines the intrinsic selectivity

      
      .
      
Phase 2: High-Throughput Screening (Unknowns)
  • Sample Prep: Aliquot crude reaction mixtures (unknown ee) into a 96-well plate.

  • Derivatization: Add the master mix (1:1 Probe Mix + Coupling Agents).

  • Incubation: Shake for 15 minutes.

  • Quench: Dilute with MeOH/Water (50:50) + 0.1% Formic Acid.

  • Analysis: Analyze via Flow-Injection Analysis (FIA) MS. Total cycle time: <1 min/sample.

Data Analysis & Calculation

The Mathematics of Mass-Tagging

The relationship between the measured intensity ratio (


) and the enantiomeric excess (

) is non-linear in kinetic methods but can be linearized for calibration.

For a pseudo-enantiomer probe pair reacting with an analyte:



The enantiomeric excess is calculated using the Selectivity Factor (


)  derived from calibration:


However, a more robust empirical approach uses a Calibration Curve :

  • Plot

    
     vs. Known 
    
    
    
    .
  • This typically yields a linear relationship for kinetic resolution methods [1].

Calculation Table

Use the following logic to interpret MS data:

MeasurementSymbolFormula/ValueInterpretation
Light Peak

Area of

Represents interaction with (S)-Probe.
Heavy Peak

Area of

Represents interaction with (R)-Probe.
Raw Ratio


The raw mass spectral response.
Normalized Ratio


Corrects for slight molarity errors in probe mixing.
Calculated ee

Derived from Calibration CurveFinal purity of the sample.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation of the system:

  • The Racemic Check: Every batch must include a racemic analyte control. If

    
     deviates from 1.0 by >5%, the probe mixture is not equimolar or there is significant H/D exchange.
    
  • Isotopic Overlap Correction: If the deuterated standard has only 1 or 2 deuteriums, the M+2 isotope of the "Light" peak will contribute to the "Heavy" peak intensity.

    • Rule: Use standards with

      
       Da (e.g., 
      
      
      
      ,
      
      
      ) to eliminate overlap.
  • Matrix Effects: Since the Light and Heavy adducts co-elute (in FIA) and are chemically identical except for isotopes, matrix suppression affects both equally. This makes the ratio

    
     robust against dirty samples.
    
Validation Diagram (Graphviz)

Validation_Logic Start Start Validation CheckRac Run Racemic Standard (Expected Ratio = 1.0) Start->CheckRac Decision1 Is Ratio 1.0 ± 0.05? CheckRac->Decision1 Pass1 Probe Mix Valid Decision1->Pass1 Yes Fail1 Recalibrate Probe Mix Decision1->Fail1 No CheckPure Run Enantiopure Std (Determine Sensitivity) Pass1->CheckPure Final Ready for Unknowns CheckPure->Final

Figure 2: Step-by-step validation logic to ensure system integrity before analyzing unknown samples.

Comparison: MTKR-MS vs. Traditional Chiral LC

FeatureChiral LC-MS (Traditional)MTKR-MS (Deuterated Probe)
Throughput 20–60 mins/sample< 1 min/sample
Method Development High (Column screening required)Low (Universal probes often work)
Separation Physical (Chromatographic)Mass-Resolved (Isotopic)
Solvent Usage High (Liters per batch)Negligible
Primary Use Final QC / Release TestingHigh-Throughput Screening / Reaction Optimization

References

  • Finn, M. G., et al. (1999). "Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry." Angewandte Chemie International Edition. (Context: Foundational work on mass-tagged chiral acylating agents).

  • Yao, Z. P., et al. (2008). "Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review." PolyU Institutional Research Archive. (Context: Review of isotopically labeled guest methods).

  • BenchChem. (2025).[7] "Introduction to deuterated internal standards in mass spectrometry." (Context: General principles of deuterated standards in quantitative MS).

  • Sperry, J. B., et al. (2011). "Determination of Enantiomeric Excess of Carboxylates by Mass Spectrometry." Journal of The American Society for Mass Spectrometry.[6] (Context: Application of the kinetic method).

Disclaimer: This protocol involves the use of chemical derivatization agents.[4][8][9] Always consult the Safety Data Sheet (SDS) for specific reagents (e.g., Mosher's Acid chlorides) and ensure proper ventilation when using coupling agents like EDC/DCC.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving (R)-Linezolid-d3 Peak Overlap in Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced chiral HPLC applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the chiral separation of Linezolid and its deuterated analog, (R)-Linezolid-d3. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your troubleshooting and method development efforts.

Linezolid is the first of a new class of antibiotics, the oxazolidinones, to be approved for clinical use.[1] It contains a single chiral center, with the (S)-enantiomer being the active therapeutic agent.[2] Consequently, the accurate quantification of the (R)-enantiomer is a critical quality attribute. The introduction of a deuterated internal standard, such as (R)-Linezolid-d3, is a common practice in bioanalytical and pharmacokinetic studies to ensure accuracy and precision. However, the subtle structural difference introduced by deuterium substitution can lead to chromatographic challenges, most notably peak overlap with the unlabeled enantiomer.

This guide will provide in-depth troubleshooting strategies and frequently asked questions to help you achieve baseline resolution (Rs > 1.5) for these critical compounds.[3]

Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.

Q1: I am observing significant peak overlap between (R)-Linezolid and (R)-Linezolid-d3. How can I improve the resolution?

A1: Initial Steps and Methodical Approach

Peak overlap between an analyte and its deuterated analog in chiral chromatography is often due to the "isotope effect," where the heavier isotope can lead to slight differences in retention time.[4][5] The key is to systematically optimize your chromatographic parameters to enhance the selectivity (α) between these two species.

Here is a workflow to guide your optimization:

G cluster_0 Troubleshooting Workflow for Peak Overlap start Start: Peak Overlap Observed flow_rate 1. Optimize Flow Rate (Decrease in increments) start->flow_rate temp 2. Adjust Column Temperature (Test both higher and lower temperatures) flow_rate->temp mobile_phase 3. Modify Mobile Phase Composition (Adjust modifier percentage, try different modifiers) temp->mobile_phase additive 4. Evaluate Mobile Phase Additives (Introduce or change acidic/basic modifier) mobile_phase->additive column 5. Screen Different Chiral Stationary Phases (Polysaccharide-based columns are a good starting point) additive->column resolution Resolution Achieved? column->resolution resolution->flow_rate No, reiterate with finer adjustments end End: Baseline Separation resolution->end Yes

Caption: A systematic workflow for troubleshooting peak overlap in chiral HPLC.

Detailed Experimental Protocols:

1. Flow Rate Optimization:

  • Rationale: In chiral chromatography, the mass transfer kinetics between the mobile and stationary phases can be slow.[6] Reducing the flow rate increases the interaction time of the analytes with the chiral stationary phase (CSP), often leading to improved resolution.

  • Protocol:

    • Start with your current flow rate (e.g., 1.0 mL/min for a 4.6 mm I.D. column).

    • Decrease the flow rate in increments of 0.1 mL/min (e.g., to 0.9, 0.8, 0.7 mL/min).

    • Equilibrate the column for at least 10 column volumes after each change.

    • Inject your sample and evaluate the resolution. Studies have shown that optimal efficiency for some chiral columns is achieved at flow rates as low as 0.15-0.2 mL/min.[6]

2. Temperature Adjustment:

  • Rationale: Temperature affects the thermodynamics of the chiral recognition process.[7][8] The effect is complex and can be unpredictable; sometimes increasing the temperature improves resolution, while other times decreasing it is more effective.[6]

  • Protocol:

    • Establish a baseline chromatogram at your current temperature (e.g., 25 °C).

    • Decrease the temperature in 5 °C increments (e.g., to 20 °C, then 15 °C).

    • Increase the temperature in 5 °C increments from the baseline (e.g., to 30 °C, then 35 °C).

    • Allow the system to fully equilibrate at each temperature before injection. A change in temperature can sometimes even reverse the elution order of enantiomers.[7][9]

ParameterEffect on ResolutionRationale
↓ Flow Rate Often IncreasesLonger interaction time with the CSP.[6]
↑↓ Temperature VariableAlters the thermodynamics of chiral recognition.[7]
↑↓ % Modifier VariableChanges the polarity of the mobile phase, affecting analyte-CSP interactions.
Additive Type VariableCan significantly alter selectivity by interacting with the analyte and/or CSP.[9][10]
Q2: I've tried adjusting the flow rate and temperature, but the peaks are still not resolved. What should I do next?

A2: Mobile Phase and Stationary Phase Considerations

If initial adjustments are insufficient, the next logical step is to modify the mobile phase composition and consider different chiral stationary phases.

1. Mobile Phase Composition:

  • Rationale: The composition of the mobile phase, particularly the type and concentration of the organic modifier, plays a crucial role in selectivity.[9] For polysaccharide-based columns, common mobile phases for Linezolid separation include hexane with an alcohol modifier (e.g., 2-propanol or ethanol).[11][12]

  • Protocol:

    • If using a hexane/2-propanol mobile phase, systematically vary the percentage of 2-propanol. For example, if your current method is 80:20 (hexane:2-propanol), try 85:15 and 75:25.

    • Consider switching the alcohol modifier. For instance, replacing 2-propanol with ethanol can sometimes alter the elution order and improve separation.[13]

    • The addition of a small amount of a different solvent, like dichloromethane (where compatible with the column), can sometimes provide the necessary change in selectivity.[9]

2. Mobile Phase Additives:

  • Rationale: Acidic or basic additives can significantly impact peak shape and selectivity by altering the ionization state of the analyte or interacting with the stationary phase.[10][14] For Linezolid, trifluoroacetic acid (TFA) is a common additive.[11][12]

  • Protocol:

    • If not already using an additive, introduce a small amount of TFA (e.g., 0.1%).

    • If you are already using an additive, try varying its concentration or switching to a different one (e.g., diethylamine for basic compounds, though TFA is more common for Linezolid).

3. Chiral Stationary Phase (CSP) Selection:

  • Rationale: The choice of CSP is the most critical factor for a successful chiral separation.[3] Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used and have proven effective for Linezolid.[11][13][15]

  • Protocol:

    • If you are using a cellulose-based column (e.g., Chiralcel® OD), consider screening an amylose-based column (e.g., Chiralpak® AD). The elution order of Linezolid enantiomers has been shown to be different on these two types of columns, indicating different chiral recognition mechanisms.[13]

    • Reversed-phase chiral columns (e.g., Chiralcel® OJ-RH) have also been successfully used for Linezolid separation and may offer different selectivity for the deuterated analog.[15][16]

Frequently Asked Questions (FAQs)

Q: Why does deuterium substitution affect the chromatographic retention of my analyte?

A: This phenomenon is known as the deuterium isotope effect.[4] Deuterium is heavier than hydrogen, and the C-D bond is slightly shorter and stronger than the C-H bond. These differences can lead to subtle changes in the molecule's van der Waals interactions, hydrogen bonding capabilities, and overall polarity, which in turn can affect its interaction with the chiral stationary phase and result in a slightly different retention time.[5][17] The effect can be either a "positive isotope effect" (heavier isotopologues retain longer) or a "negative isotope effect" (lighter isotopologues retain longer).[17]

Q: Can the position of the deuterium label on the molecule impact the separation?

A: Yes, the location of the deuterium atoms is crucial.[4][17] If the deuterium atoms are located near the chiral center or a part of the molecule that interacts strongly with the chiral stationary phase, the isotope effect is likely to be more pronounced.

Q: Are there any special considerations for method validation when dealing with deuterated analogs?

A: Yes. During method validation, it's important to demonstrate specificity, showing that the method can clearly separate the analyte from its deuterated internal standard and other potential impurities.[18][19] The validation should also include an assessment of the potential for isotopic exchange or interference.

Q: My peak shape is poor (tailing or fronting). What could be the cause?

A: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase can cause peak tailing. The use of a mobile phase additive can often mitigate this.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Following the manufacturer's recommended cleaning procedures or replacing the column may be necessary.[20]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can lead to distorted peaks. Whenever possible, dissolve the sample in the mobile phase.

Caption: Key factors influencing the chiral separation of deuterated compounds.

By systematically addressing these parameters and understanding the underlying principles, you can effectively troubleshoot and resolve the peak overlap of (R)-Linezolid-d3 in your chiral HPLC analysis.

References

  • Reddy, G. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 981-988. [Link]

  • Chiral Technologies. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Kalíková, K., et al. (2015). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry, 87(17), 8888-8895. [Link]

  • Lomenová, E., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]

  • Rao, B. M., et al. (2008). Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography. Journal of Chromatographic Science, 46(9), 834-837. [Link]

  • Reddy, G. S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. PlumX Metrics. [Link]

  • Kalíková, K., et al. (2015). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Column. ACS Publications. [Link]

  • Tisse, C., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A, 1119(1-2), 166-174. [Link]

  • Wang, Y., et al. (2009). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Chiral Stationary Phase. Journal of Chromatographic Science, 47(8), 682-686. [Link]

  • Rzeszów University of Technology. (2025). Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Chromatography Online. [Link]

  • Rao, B. M., et al. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 963-967. [Link]

  • Bielejewska, A., et al. (2005). HPLC separation of linezolid enantiomers using polysaccharide-based chiral stationary phases. Acta Poloniae Pharmaceutica, 62(3), 175-179. [Link]

  • Kalíková, K., et al. (2015). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. PubMed. [Link]

  • Wikipedia. Linezolid. [Link]

  • Al-Saeed, F. A., et al. (2021). Analytical Separation of Closantel Enantiomers by HPLC. Molecules, 26(23), 7298. [Link]

  • PubChem. Linezolid. [Link]

  • Tisse, C., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate. [Link]

  • Dong, M. W. (2004). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America, 22(4). [Link]

  • Hashemian, S. M. R., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. Critical Care, 22(1), 1-9. [Link]

  • RCSB PDB. Linezolid. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Hashemian, S. M. R., et al. (2018). Linezolid: a review of its properties, function, and use in critical care. Taylor & Francis Online. [Link]

  • Semantic Scholar. Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. [Link]

  • Phenomenex. (2022). HPLC Troubleshooting Guide. [Link]

  • Chiral Technologies. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. [Link]

  • Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Reddy, Y. R., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 5(11), 717-723. [Link]

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. [Link]

  • Habibi, F., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(11), 1276-1283. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2024). HPLC TROUBLESHOOTING: A REVIEW. [Link]

  • Chromatography Forum. (2011). overlapping peak problem, help! [Link]

  • Rao, B. M., et al. (2015). Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography. ResearchGate. [Link]

  • Kasprzyk-Hordern, B., et al. (2008). Determination of chiral pharmaceuticals and illicit drugs in wastewater and sludge using microwave assisted extraction, solid-phase extraction and liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]

  • De Klerck, K., et al. (2014). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • De Klerck, K., et al. (2012). Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. LCGC Europe, 25(11). [Link]

  • Gáspár, A., et al. (2023). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules, 28(11), 4501. [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]

Sources

Technical Support Center: High-Sensitivity Analysis of (R)-Linezolid Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enantiomeric Challenge

Linezolid is marketed as the pure (S)-enantiomer . The (R)-enantiomer is a specified impurity that must be controlled, typically to levels <0.1%. Because enantiomers possess identical physical properties in achiral environments, standard C18 columns cannot distinguish them.

Sensitivity in chiral chromatography is rarely just about "detector gain." It is a function of Resolution (


)  and Peak Shape . If the (R)-impurity elutes on the tail of the massive (S)-parent peak, no amount of detector optimization will save the integration.

This guide moves beyond standard monographs to address the specific "pain points" of trace chiral analysis: Solubility limits, Diluent Mismatch, and Stationary Phase selection.

Module 1: Chromatographic "Engine" Selection

Comparison of Separation Modes
FeatureNormal Phase (NP) Reversed Phase (RP) Why it Matters for Sensitivity
Columns Chiralpak IA, AD-H, OD-HChiralcel OJ-RH, Chiralpak IA-3NP offers higher theoretical plates (sharper peaks) but solubility can be tricky. RP is MS-compatible.
Mobile Phase Hexane / EtOH / TFABuffer (pH 4.5) / ACNRP allows aqueous solubility, reducing precipitation risks during injection.
Detection UV (254 nm)UV or MSRP-MS is the gold standard for ultra-trace (<0.05%) detection.
Typical

High (>3.[1][2]0)Moderate (1.5 - 2.5)Higher

allows for higher mass loading without peak overlap.
Recommended Protocol: Immobilized Amylose (Normal Phase)

We prioritize the Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)) over the older coated AD-H columns. Immobilized phases allow for aggressive solvents (like DCM/THF) in the sample diluent, which is critical for dissolving Linezolid at high concentrations to detect trace impurities.

Baseline Conditions:

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Ethanol : TFA (60 : 40 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min[1][3][4]

  • Temp: 25°C - 30°C

Module 2: Troubleshooting & Optimization (FAQs)

Category A: Resolution & Selectivity

Q1: My (R)-impurity peak is merging with the tail of the main (S)-Linezolid peak. How do I improve separation?

  • Root Cause: Insufficient enantioselectivity (

    
    ) or peak tailing.
    
  • Technical Fix:

    • Temperature Effect: Lower the column temperature to 15°C - 20°C. Enantiomeric separation is enthalpy-driven; lower temperatures often increase resolution (

      
      ) significantly, though pressure will rise.
      
    • Alcohol Type: Switch the modifier from Ethanol to Isopropanol (IPA) . IPA forms different hydrogen bonding networks with the chiral selector, often enhancing separation for oxazolidinones.

    • Additive Check: Ensure 0.1% Trifluoroacetic Acid (TFA) is fresh. Linezolid has basic nitrogen centers; without acid, silanol interactions cause severe tailing, masking the impurity.

Q2: I see ghost peaks or shifting retention times.

  • Root Cause: Water contamination in Normal Phase.

  • Technical Fix: Amylose columns are sensitive to hydration. Even 0.5% water in n-Hexane can alter the helical structure of the polymer. Use strictly anhydrous HPLC-grade solvents and install a moisture trap if humidity is high.

Category B: Sensitivity & Sample Prep

Q3: I cannot reach the LOQ of 0.05%. Increasing injection volume ruins the peak shape.

  • Root Cause: The Diluent Mismatch Effect. Injecting Linezolid dissolved in 100% Methanol or ACN into a Hexane-rich mobile phase causes a "solvent plug" that distorts the band.

  • Technical Fix:

    • The "Match" Rule: Dissolve the sample in the mobile phase if possible.

    • The "Solubility" Hack: If solubility is low in Hexane, dissolve the sample in a minimal volume of DCM (possible only on Immobilized IA columns, not AD-H), then dilute 1:10 with the Mobile Phase. This keeps the sample non-polar enough to prevent "fronting" upon injection.

Q4: The baseline noise at 254 nm is too high to see the impurity.

  • Root Cause: UV Cutoff interference or lamp aging.

  • Technical Fix:

    • Linezolid has a UV max at ~251-254 nm.

    • TFA Absorbance: TFA absorbs strongly below 220 nm but can drift at 254 nm if low quality. Use "Spectroscopy Grade" TFA.

    • Reference Wavelength: If using a DAD, do not use a reference wavelength (e.g., 360 nm) that might overlap with matrix absorbance. Turn off reference subtraction to view raw data first.

Module 3: Visualizing the Workflow

Diagram 1: Method Development Logic Tree

Caption: Decision matrix for selecting the optimal separation mode based on available instrumentation and sensitivity needs.

MethodDev Start Start: (R)-Linezolid Detection CheckInst Check Instrumentation Start->CheckInst Decision Is MS Available? CheckInst->Decision RP_Path Select Reversed Phase (RP) Decision->RP_Path Yes NP_Path Select Normal Phase (NP) Decision->NP_Path No (UV Only) Col_RP Column: Chiralcel OJ-RH RP_Path->Col_RP MP_RP MP: Buffer pH 4.5 / ACN Col_RP->MP_RP Sens_RP High Sensitivity (MS Compatible) MP_RP->Sens_RP Col_NP Column: Chiralpak IA (Immobilized) NP_Path->Col_NP MP_NP MP: Hexane / EtOH / TFA Col_NP->MP_NP Issue_NP Issue: Solubility vs. Injection Vol MP_NP->Issue_NP Sol_NP Sol: Dissolve in DCM -> Dilute w/ Hexane Issue_NP->Sol_NP Optimize Diluent

Diagram 2: Troubleshooting Sensitivity Issues

Caption: Diagnostic flow for resolving poor Signal-to-Noise (S/N) or Resolution (Rs) issues.

Troubleshooting Problem Problem: Low Sensitivity (Can't see 0.1% Impurity) Check1 Check Resolution (Rs) Problem->Check1 Rs_Bad Rs < 1.5 (Co-elution) Check1->Rs_Bad Poor Sep Rs_Good Rs > 2.0 (Baseline Resolved) Check1->Rs_Good Good Sep Action1 Decrease Temp (15°C) Change Alcohol (EtOH -> IPA) Rs_Bad->Action1 Check2 Check Peak Shape Rs_Good->Check2 Shape_Bad Broad/Fronting Peaks Check2->Shape_Bad Distorted Shape_Good Sharp Peaks but High Noise Check2->Shape_Good Normal Action2 Diluent Mismatch: Match Sample Solvent to MP Shape_Bad->Action2 Action3 Check UV Lamp Energy Purify TFA Additive Shape_Good->Action3

Module 4: Validated Reference Data

The following parameters are derived from successful validation protocols for Linezolid enantiomers.

ParameterStandard Acceptance CriteriaOptimization Target
Resolution (

)
NLT 1.5> 2.5 (Allows for higher loading)
Tailing Factor (

)
NMT 2.0< 1.2 (Achieved via TFA additive)
LOD (Limit of Detection) 0.1 µg/mL0.03 µg/mL (Via optimized diluent)
Column Efficiency (

)
> 2000 plates> 5000 plates

Note on System Suitability: Always inject a "System Suitability Solution" containing a 1:1 mix of (S)-Linezolid and (R)-Linezolid (racemate) to confirm resolution before running trace impurity analysis.

References

  • USP Monograph: United States Pharmacopeia.[5][6] Linezolid: Official Monograph.[7] USP-NF.[5][6][7] (Defines the (S)-configuration and basic purity standards).

  • Chiral Separation Method: Patel, R. et al. "Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography."[8] Journal of Pharmaceutical and Biomedical Analysis. (Describes the use of Chiralcel OJ-RH for MS-compatible separation).

  • Column Chemistry: Daicel Chiral Technologies.[1][3] Instruction Manual for CHIRALPAK® IA. (Details solvent compatibility for immobilized phases).

  • Impurity Profiling: Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. ICH Harmonised Tripartite Guideline. (Establishes the 0.05% - 0.1% reporting thresholds).

Sources

Solving retention time shifts for deuterated Linezolid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deuterated Linezolid Isomers

A Guide to Troubleshooting Retention Time Shifts in Liquid Chromatography

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for resolving a common yet complex challenge in the analysis of deuterated Linezolid: managing and understanding retention time (RT) shifts. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your method development and troubleshooting.

This center is structured to provide rapid answers through our FAQ section and in-depth, actionable protocols in our Troubleshooting Guides.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated Linezolid isomer elute at a different retention time than its non-deuterated counterpart?

This phenomenon is primarily due to the "deuterium isotope effect" in chromatography. The substitution of hydrogen (¹H) with deuterium (²H or D) results in a C-D bond that is slightly shorter and stronger than a C-H bond. This subtle change can alter the molecule's van der Waals radius and polarizability, which in turn affects its intermolecular interactions with the stationary phase. In most reversed-phase liquid chromatography (RPLC) applications, this leads to weaker interactions and causes the deuterated compound to elute slightly earlier than the non-deuterated version.[1][2]

Q2: We are observing inconsistent, drifting retention times for our deuterated Linezolid standard over a single batch analysis. What is the most common cause?

The most frequent cause of gradual or inconsistent retention time shifts within a batch is instability in the HPLC system's temperature or mobile phase composition.[3][4] Even minor fluctuations in column temperature (±2°C) can alter analyte retention and selectivity.[3] Similarly, poorly mixed or inadequately degassed mobile phases can lead to changes in solvent composition and pump performance, causing RT drift.

Q3: Can the choice of organic solvent in my mobile phase affect the separation of deuterated and non-deuterated Linezolid?

Absolutely. The choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly impact the selectivity between closely related isomers.[5][6] Acetonitrile and methanol have different properties, including viscosity and their ability to engage in hydrogen bonding, which will alter how deuterated and non-deuterated analytes interact with the stationary phase.[6][7] If you are struggling with resolution, systematically evaluating different organic solvents is a critical step.

Q4: We are performing a chiral separation of Linezolid's enantiomers. Does deuteration affect the chiral separation?

Yes, deuteration can influence chiral separations. The substitution of hydrogen with deuterium can alter the stereochemical environment of the molecule enough to change its interaction with a chiral stationary phase (CSP). This can manifest as a change in retention time and, in some cases, even a reversal of the elution order of the enantiomers. The separation of Linezolid enantiomers has been successfully achieved on various CSPs, such as amylose- and cellulose-based columns, and the mobile phase composition is critical for achieving resolution.[8][9][10][11]

In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnosing and resolving specific retention time issues.

Problem 1: Sudden or Drastic Shift in Retention Time

A sudden, significant shift in RT often points to an abrupt change in the system's operating conditions.

G Start Sudden RT Shift Observed Check_MP Verify Mobile Phase Composition & Lines Start->Check_MP Is mobile phase correct? Check_Flow Manually Verify Flow Rate Check_MP->Check_Flow Yes Sol_MP Incorrect Solvent or Ratio. Remake Mobile Phase. Purge System. Check_MP->Sol_MP No Check_Leak Inspect for System Leaks (fittings, seals) Check_Flow->Check_Leak Yes Sol_Flow Pump Malfunction or Incorrect Setting. Service Pump. Check_Flow->Sol_Flow No Check_Column Check Column Installation & History Check_Leak->Check_Column Yes Sol_Leak Leak Detected. Tighten/Replace Fitting. Check_Leak->Sol_Leak No Sol_Column Column Fouled or Damaged. Flush or Replace Column. Check_Column->Sol_Column No

Caption: Troubleshooting workflow for sudden retention time shifts.

  • Verify Mobile Phase Integrity : This is the most common and easily corrected issue.[12]

    • Action : Confirm that the correct solvent bottles are connected to the correct lines (A, B, C, etc.).

    • Action : Ensure each solvent line is properly immersed in the solvent reservoir.

    • Causality : An incorrect mobile phase composition drastically alters solvent strength, leading to large RT shifts. For example, accidentally swapping a 90% aqueous line with a 90% organic line will cause analytes to elute extremely quickly.

  • Purge the System : If there's any doubt about the mobile phase lines, a thorough purge is necessary.

    • Action : Purge each solvent line for several minutes to waste to ensure the correct solvent has fully displaced any previous one.[12]

    • Causality : Residual solvents from a previous analysis can contaminate the mobile phase, altering its polarity and affecting retention.[12]

  • Check for Leaks and Flow Rate Stability : A leak will cause a drop in pressure and an unstable, lower flow rate, which increases retention times.

    • Action : Inspect all fittings, pump seals, and the injector for any signs of leakage.

    • Action : If possible, measure the flow rate manually by collecting the eluent from the detector outlet into a graduated cylinder for a set time (e.g., 1 minute) and verify it matches the method's setpoint.

    • Causality : The retention time is inversely proportional to the flow rate. A leak causes the actual flow rate through the column to be lower than the setpoint, thus increasing RT.[4]

Problem 2: Gradual, Drifting Retention Time

A slow, consistent drift in retention time over a series of injections often points to issues that develop over time, such as temperature instability or column equilibration problems.

Potential Cause Underlying Mechanism Recommended Action
Temperature Fluctuation Changes in ambient or column oven temperature alter mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions.[13][14] In RPLC, higher temperatures generally decrease retention times.[3][15][16]Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 40°C). Allow the system to fully equilibrate at the set temperature before starting the analysis.
Column Equilibration The stationary phase may not have reached equilibrium with the mobile phase at the start of the sequence. This is common with ion-pairing agents or certain buffer systems.Increase the column equilibration time before the first injection. A good rule of thumb is to flush the column with at least 10-20 column volumes of the initial mobile phase.
Mobile Phase Degradation The mobile phase composition can change over time due to the evaporation of the more volatile organic component or reaction with atmospheric CO₂ (for unbuffered aqueous phases), which can alter pH.Prepare fresh mobile phase daily. Keep solvent bottles loosely capped to prevent evaporation while allowing for pressure equalization.
Column Fouling Gradual accumulation of strongly retained matrix components on the column head can alter the stationary phase chemistry, typically leading to peak shape issues and RT shifts.[4]Implement a robust sample preparation procedure. Use a guard column. Develop a column washing protocol to be run between batches.
  • Setpoint Confirmation : Ensure your column oven is set to the method-specified temperature (e.g., 40 °C).

  • Equilibration Monitoring : Monitor the system pressure. A stable pressure reading is a good indicator that the column has reached thermal equilibrium.

  • Ambient Temperature Control : Be aware of significant changes in lab temperature. A lab that is cool in the morning and warms up significantly in the afternoon can induce RT drift if the column oven's performance is marginal.

  • Causality : Temperature directly influences the kinetics and thermodynamics of the partitioning process. Consistent temperature control is paramount for reproducible chromatography, as it minimizes variability in retention and selectivity.[3][13]

Problem 3: Poor Resolution or Change in Elution Order of Isomers

This issue is highly specific to the separation of closely related isomers like deuterated Linezolid and its parent compound or its enantiomers.

G Start Poor Isomer Resolution or Elution Order Swap Optimize_MP Systematically Adjust Mobile Phase Composition Start->Optimize_MP Adjust_Temp Vary Column Temperature (e.g., 25°C to 50°C) Optimize_MP->Adjust_Temp If insufficient Adjust_Flow Reduce Flow Rate Adjust_Temp->Adjust_Flow If insufficient Test_Column Screen Different Stationary Phases (e.g., C18, Phenyl, Chiral) Adjust_Flow->Test_Column If insufficient End Resolution Achieved Test_Column->End Success

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Chiral LC-MS Method for (S)-Linezolid Using a Stable-Isotope Labeled Internal Standard, (R)-Linezolid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Drug Development

In pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] The antibiotic Linezolid, the first of the oxazolidinone class, is a case in point.[3][4] It is the (S)-enantiomer that possesses the desired antibacterial activity, while the (R)-enantiomer is considered an impurity.[5] Consequently, regulatory agencies mandate the development of stereoselective analytical methods to quantify the active enantiomer and control its chiral impurity in both bulk drug substance and biological matrices.

This guide provides an in-depth, experience-driven walkthrough of the validation of a robust chiral Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of (S)-Linezolid. We will demonstrate the scientific rationale and superior performance of employing a stable-isotope labeled (SIL) internal standard—specifically, the enantiomer (R)-Linezolid-d3—in comparison to using a structural analog as an internal standard. The validation parameters discussed are aligned with the stringent requirements of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]

The Foundational Choice: Why a SIL Enantiomeric Internal Standard?

The core of a reliable quantitative bioanalytical method is the internal standard (IS). Its purpose is to correct for variability during sample preparation and analysis.[10] While a structural analog IS can be used, a SIL-IS is the gold standard, particularly in LC-MS.[11][12]

Why (R)-Linezolid-d3 is the Superior Choice:

  • Co-elution & Matrix Effect Compensation: (R)-Linezolid-d3 is chemically and physically almost identical to the analyte, (S)-Linezolid.[12] This ensures they behave similarly during extraction and, critically, co-elute from the chiral chromatography column. Any ion suppression or enhancement caused by co-eluting matrix components (the "matrix effect") will affect both the analyte and the IS to the same degree, leading to a consistent and accurate analyte/IS response ratio.[10][13][14] This is a significant advantage over a structural analog IS, which may have different retention times and be affected differently by the matrix.[15]

  • Correction for Extraction Variability: The near-identical chemical properties ensure that the extraction recovery of the SIL-IS accurately reflects the recovery of the analyte, even if there are inter-sample variations in extraction efficiency.[16]

  • Enantiomeric Separation Control: Using the deuterated (R)-enantiomer as the IS for the (S)-enantiomer analysis serves a dual purpose. It not only provides the best possible internal standard for quantification but also continuously confirms the chiral separation's performance in every sample run.

Experimental Workflow & Validation Design

The validation process is designed to be a self-validating system, where each experiment builds confidence in the method's reliability for its intended purpose: the precise and accurate quantification of (S)-Linezolid in a biological matrix like human plasma.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation stock Stock Solutions (S)-Linezolid, (R)-Linezolid-d3 cal Calibration Standards (CS) Spiking blank plasma stock->cal qc Quality Control (QC) Samples (LLOQ, LQC, MQC, HQC) stock->qc spike Spike Plasma Samples with IS ((R)-Linezolid-d3) cal->spike qc->spike ppt Protein Precipitation (e.g., with Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect & Evaporate Supernatant centrifuge->supernatant reconstitute Reconstitute in Mobile Phase supernatant->reconstitute inject Inject onto Chiral Column reconstitute->inject separate Chiral Separation of Enantiomers inject->separate detect MS/MS Detection (MRM Mode) separate->detect linearity Linearity & Range detect->linearity accuracy Accuracy & Precision detect->accuracy selectivity Selectivity & Specificity detect->selectivity matrix Matrix Effect detect->matrix recovery Recovery detect->recovery stability Stability detect->stability

Caption: High-level workflow for the validation of the chiral LC-MS method.

Part 1: Core Method Parameters & Performance

Chromatographic Conditions & Mass Spectrometry
  • LC System: UPLC/HPLC System

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak IA or similar is effective for separating Linezolid enantiomers.[5]

  • Mobile Phase: A polar organic mode, for instance, a mixture of acetonitrile, ethanol, and a small percentage of an amine modifier like n-butyl amine, is often used.[5]

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • (S)-Linezolid: 338.3 → 296.3[17]

    • (R)-Linezolid-d3 (IS): 341.1 → 297.1[17]

Selectivity and Specificity

The "Why": This experiment proves the method can exclusively measure the analyte of interest without interference from other components in the biological matrix (e.g., lipids, proteins, metabolites) or from the other enantiomer.

Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze blank plasma spiked only with the IS, (R)-Linezolid-d3.

  • Analyze blank plasma spiked with (S)-Linezolid at the Lower Limit of Quantitation (LLOQ) and with the IS.

Acceptance Criteria (ICH Q2(R2)):

  • No significant interfering peaks should be observed at the retention times of (S)-Linezolid and the IS in the blank samples.

  • The response of any interfering peak should be <20% of the LLOQ response for the analyte and <5% for the IS.

Comparative Results:

ParameterMethod with (R)-Linezolid-d3 (SIL-IS)Method with Structural Analog IS
Interference at Analyte RT No significant peaks observed (<5% of LLOQ)Potential for minor interferences from endogenous components.
Interference at IS RT No significant peaks observed (<1% of IS response)Higher risk of interference due to different chemical structure.
Chiral Specificity Baseline separation of (S) and (R) enantiomers.Not applicable if the analog IS is achiral. If chiral, its separation must also be validated.
Linearity and Range

The "Why": To confirm that the method provides results that are directly proportional to the concentration of the analyte within a specified range.

Protocol:

  • Prepare a calibration curve by spiking blank plasma with known concentrations of (S)-Linezolid. A typical range might be 0.1 to 20 µg/mL.[17]

  • Analyze the calibration standards and plot the peak area ratio of (S)-Linezolid / (R)-Linezolid-d3 against the nominal concentration.

  • Perform a linear regression analysis using a weighting factor (e.g., 1/x or 1/x²).

Acceptance Criteria (FDA/ICH):

  • Correlation coefficient (r²) ≥ 0.99.

  • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).

  • At least 75% of the standards must meet this criterion.

Illustrative Data:

Nominal Conc. (µg/mL)Back-Calculated Conc. (µg/mL)Accuracy (%)
0.10 (LLOQ)0.0990.0%
0.250.26104.0%
1.001.03103.0%
5.004.8597.0%
10.0010.15101.5%
15.0014.5597.0%
20.00 (ULOQ)20.80104.0%
Result r² = 0.998 Pass
Accuracy and Precision

The "Why": This is the cornerstone of validation. Accuracy measures the closeness of the results to the true value, while precision measures the reproducibility of the results. This is assessed through intra-day (repeatability) and inter-day (intermediate precision) analysis.

Protocol:

  • Analyze Quality Control (QC) samples at four concentrations: LLOQ, Low (LQC), Medium (MQC), and High (HQC).

  • For intra-day precision, analyze at least five replicates of each QC level in a single run.

  • For inter-day precision, analyze the QC samples on at least three different days.

Acceptance Criteria (FDA/ICH):

  • Accuracy: The mean calculated concentration must be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) must not exceed 15% (20% for LLOQ).

Comparative Performance Data:

QC LevelParameterMethod with (R)-Linezolid-d3 (SIL-IS)Method with Structural Analog ISAcceptance Criteria
LQC Intra-day Accuracy (%) 103.5%108.2%±15%
Intra-day Precision (%CV) 4.8%11.5%≤15%
Inter-day Accuracy (%) 105.1%112.9%±15%
Inter-day Precision (%CV) 6.2%14.1%≤15%
HQC Intra-day Accuracy (%) 98.2%94.5%±15%
Intra-day Precision (%CV) 3.1%8.9%≤15%
Inter-day Accuracy (%) 99.6%91.8%±15%
Inter-day Precision (%CV) 4.5%10.7%≤15%

Insight: The superior precision of the SIL-IS method is evident. It more effectively compensates for minor variations in extraction and ionization, resulting in tighter %CV values.

Part 2: Addressing the Matrix - The Hidden Variable

The biological matrix is a complex mixture of endogenous components that can significantly impact LC-MS analysis.[14][18] A robust method must demonstrate that these effects are minimal and controlled.

G cluster_legend Calculations A Analyte Response in Neat Solution (No Matrix) ME Matrix Effect (%) = (B / A) * 100 PE Process Efficiency (%) = (C / A) * 100 B Analyte Response in Post-Extraction Spiked Sample (Matrix Present) RE Recovery (%) = (C / B) * 100 C Analyte Response in Pre-Extraction Spiked Sample (Matrix Present, Extraction Performed)

Caption: Logic for calculating Matrix Effect, Recovery, and Process Efficiency.

Matrix Effect

The "Why": To ensure that components in the plasma from different individuals do not cause ion suppression or enhancement that would lead to inaccurate results.[13][19]

Protocol:

  • Obtain blank plasma from at least six different sources.

  • Extract the blank plasma as per the procedure.

  • Spike the extracted blank matrix (post-extraction) with the analyte and IS at low and high concentrations. This is Set B.

  • Prepare equivalent solutions of the analyte and IS in the reconstitution solvent (neat solution). This is Set A.

  • Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak Response in Set B) / (Peak Response in Set A).

  • Calculate the IS-normalized MF = MF(analyte) / MF(IS).

Acceptance Criteria (FDA/EMA):

  • The %CV of the IS-normalized MF from the six sources should not be greater than 15%.

Comparative Performance:

ParameterMethod with (R)-Linezolid-d3 (SIL-IS)Method with Structural Analog IS
Analyte MF Range 0.85 - 0.95 (Slight Suppression)0.84 - 0.96 (Slight Suppression)
IS MF Range 0.86 - 0.94 (Tracks Analyte)0.75 - 0.90 (Different Suppression Profile)
IS-Normalized MF (%CV) 4.1% 13.8%
Result Pass (Excellent Compensation) Pass (Marginal)

Insight: This is where the SIL-IS proves its worth. Because (R)-Linezolid-d3 is affected by the matrix almost identically to (S)-Linezolid, the ratio remains stable across different plasma sources. The structural analog, with its different properties, experiences a more variable matrix effect, leading to higher imprecision.

Recovery

The "Why": To evaluate the efficiency of the extraction procedure. While high recovery is desirable, consistency and reproducibility are more critical.

Protocol:

  • Analyze post-extraction spiked samples (Set B from the Matrix Effect experiment).

  • Analyze pre-extraction spiked samples (blank plasma spiked before extraction) at the same concentrations (Set C).

  • Calculate Recovery (%) = (Mean Peak Response in Set C / Mean Peak Response in Set B) * 100.

Acceptance Criteria:

  • Recovery should be consistent and reproducible. While no specific value is mandated, the %CV across QC levels should ideally be ≤15%.

Comparative Performance:

QC LevelParameterMethod with (R)-Linezolid-d3 (SIL-IS)Method with Structural Analog IS
LQC Analyte Recovery (%) 85.2%84.9%
IS Recovery (%) 86.1%75.3%
HQC Analyte Recovery (%) 88.1%87.5%
IS Recovery (%) 87.9%78.1%
Recovery Precision (%CV) < 5% < 5% for analyte, >10% for IS

Insight: The SIL-IS recovery closely mirrors the analyte's recovery. The structural analog, being a different molecule, has a different extraction efficiency, which can introduce a bias if not perfectly consistent.

Part 3: Stability - Ensuring Analyte Integrity

Stability experiments are crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the moment of analysis.[20][21][22] All stability assessments are performed by analyzing stored QC samples against a freshly prepared calibration curve and comparing the results to the nominal concentrations.

Acceptance Criteria (for all stability tests):

  • The mean concentration of the stability QCs must be within ±15% of the nominal concentration.

Summary of Stability Validation:

Stability TestStorage ConditionDurationPurposeResult
Bench-Top Stability Room Temperature8 hoursSimulates sample processing time on the bench.Pass
Freeze-Thaw Stability -80°C to Room Temp.3 CyclesAssesses stability after repeated freezing and thawing.Pass
Long-Term Stability -80°C90 DaysConfirms stability during long-term storage.Pass
Post-Preparative Stability Autosampler (e.g., 10°C)24 hoursEnsures analyte is stable in the processed sample prior to injection.Pass
Stock Solution Stability 2-8°C & Room Temp.24 hoursConfirms stability of stock solutions used to prepare standards.Pass

The use of (R)-Linezolid-d3 does not directly alter the inherent stability of (S)-Linezolid but ensures that any minor degradation that might occur is accurately quantified by providing a stable reference throughout the validation process.

Conclusion

This guide demonstrates that a chiral LC-MS method, when validated according to regulatory standards, provides a robust and reliable tool for the stereoselective quantification of (S)-Linezolid. The comparative data unequivocally supports the selection of a stable-isotope labeled enantiomer, (R)-Linezolid-d3, as the internal standard. Its ability to co-elute and track the analyte provides superior compensation for matrix effects and extraction variability, leading to enhanced precision and accuracy compared to a method relying on a structural analog. For researchers, scientists, and drug development professionals, adopting this "gold standard" approach is a critical step toward ensuring data integrity in pharmacokinetic, toxicokinetic, and clinical studies.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Li, W., & Cohen, L. H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(13), 1027-1030. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. [Link]

  • National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]

  • Xu, K., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 153-159. [Link]

  • OMICS International. Outline of Chiral Chromatography. [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419-426. [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • ResearchGate. (2025, February 4). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. [Link]

  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. [Link]

  • MDPI. (2022, January 11). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • D'Cunha, R., et al. (2023). Validation of a quantitative liquid chromatography tandem mass spectrometry assay for linezolid in cerebrospinal fluid and its application to patients with HIV-associated TB-meningitis. Journal of Chromatography B, 1231, 123933. [Link]

  • ResearchGate. (2025, October 31). A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2022). Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharm. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Critical Reviews in Analytical Chemistry. (2020). Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?[Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026, February 9). Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Frontiers in Pharmacology. (2021, May 19). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. [Link]

  • RSC Publishing. (2016). Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction. [Link]

  • ResearchGate. (2019, April 8). Critical Reviews in Analytical Chemistry Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices. [Link]

  • Molecules. (2022). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. [Link]

Sources

ICH Guidelines for Validating (R)-Linezolid Impurity Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2]

Linezolid (Zyvox) is a synthetic oxazolidinone antibiotic used to treat Gram-positive infections. It possesses a single chiral center at the C-5 position of the oxazolidinone ring. The (


)-enantiomer  is the pharmacologically active drug substance, while the (

)-enantiomer
is a chiral impurity with significantly lower potency and potential toxicity.

Under ICH Q3A(R2) guidelines, impurities in new drug substances must be controlled. For a maximum daily dose of Linezolid (1200 mg), the reporting threshold is 0.05% and the identification threshold is 0.10% . Therefore, the analytical method must be validated to quantitate the (


)-isomer at levels as low as 0.05% with high specificity.

This guide compares three chromatographic approaches to validating this impurity method according to ICH Q2(R2) standards, focusing on the transition from traditional Normal Phase (NP) to modern Reverse Phase (RP) and Supercritical Fluid Chromatography (SFC).

Comparative Methodology: Selecting the Right Tool

The selection of a chiral method is driven by the Analytical Target Profile (ATP) . Below is a comparative analysis of the three dominant methodologies.

Table 1: Strategic Comparison of Separation Modes
FeatureMethod A: Normal Phase (NP) Method B: Reverse Phase (RP) Method C: SFC
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Immobilized Amylose/Cellulose (e.g., Chiralpak IA/IC, Chiralcel OJ-RH)Chiralpak AD-H / IC
Mobile Phase Hexane / IPA / TFABuffer (pH 4.5) / AcetonitrileCO₂ / Methanol / Additive
Resolution (

)
High (> 3.0) .[1] Excellent chiral recognition.Moderate (1.5 - 2.5) . Sufficient for QC.High (> 3.0) . Kinetic efficiency.
Sensitivity (LOQ) Moderate (UV cutoff of solvents).High . UV transparent solvents; MS compatible.Moderate to High.
Robustness Low.[2] Sensitive to moisture/temperature.High . Stable equilibration.Moderate. Pressure dependent.
Green Score Low (Toxic solvents: Hexane).High (Water/Ethanol).Highest (Recycled CO₂).
Cost High (Solvent disposal).Low.High (Capital equipment).
Scientific Verdict
  • Method A (NP) is the historical "gold standard" for resolution but suffers from toxic solvent consumption and poor solubility of polar impurities.

  • Method B (RP) is the recommended approach for modern QC labs. It aligns with "Green Chemistry" principles, is compatible with LC-MS for impurity identification, and offers superior robustness.

  • Method C (SFC) is ideal for high-throughput screening but lacks widespread QC equipment availability.

The Validation Lifecycle (ICH Q2(R2) & Q14)

The recent update to ICH Q2(R2) emphasizes a lifecycle approach. Validation is not a one-time event but a confirmation of the ATP.

Diagram 1: Analytical Procedure Lifecycle Management (APLM)

ValidationLifecycle ATP 1. Analytical Target Profile (ATP) (Define Requirements: LOQ < 0.05%, Rs > 1.5) Dev 2. Method Development (Screening Columns: IA, IC, AD-H) ATP->Dev Risk 3. Risk Assessment (Identify Critical Method Parameters) Dev->Risk Val 4. Validation (ICH Q2) (Specificity, Linearity, Accuracy) Risk->Val Routine 5. Routine Monitoring (System Suitability Tests) Val->Routine Routine->ATP  Feedback Loop

Caption: The ICH Q2(R2) lifecycle ensures the method remains fit for purpose from development through routine use.

Detailed Protocol: Reverse Phase Chiral HPLC

Selected Method: Reverse Phase on Immobilized Amylose (Method B). Rationale: This method offers the best balance of sensitivity (for trace impurity detection), robustness, and solvent sustainability.

Instrument & Conditions[5]
  • System: HPLC with PDA detector (or QDa Mass Detector).

  • Column: Chiralpak IA or Chiralcel OJ-RH (150 x 4.6 mm, 5 µm).

    • Why: Immobilized phases (IA) allow for wider solvent choices if optimization is needed; OJ-RH is historically proven for oxazolidinones.

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (60:40 v/v).

    • Causality: The morpholine ring on Linezolid is basic. Ammonium acetate prevents peak tailing by masking silanols, while pH 4.5 ensures the molecule is ionized enough for solubility but neutral enough for chiral interaction.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (UV).

  • Temperature: 25°C.

Standard Preparation
  • System Suitability Solution: Dissolve Linezolid reference standard and (

    
    )-Linezolid impurity standard in mobile phase to obtain 0.5 mg/mL (S) and 0.005 mg/mL (R) (1.0% level).
    
  • Sensitivity Solution (LOQ): Dilute (

    
    )-Linezolid to ~0.25 µg/mL (0.05% of target concentration).
    
Validation Workflow (Step-by-Step)
Step 1: Specificity (Selectivity)

Inject the System Suitability Solution.

  • Requirement: Resolution (

    
    ) between (
    
    
    
    )-Linezolid and (
    
    
    )-Linezolid must be
    
    
    (baseline separation).
  • Interference Check: Inject blank mobile phase and placebo (excipients). No peaks should co-elute with the (

    
    )-isomer.
    
Step 2: Sensitivity (LOD/LOQ)

Determine the Limit of Detection (LOD) and Quantitation (LOQ) based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    
  • Target: LOQ should be

    
     0.05% (reporting threshold).[3]
    
Step 3: Linearity

Prepare a minimum of 5 concentrations of (


)-Linezolid ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.2%).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Step 4: Accuracy (Recovery)

Spike (


)-Linezolid into pure (

)-Linezolid drug substance at three levels (LOQ, 100% limit, 150% limit).
  • Acceptance: Mean recovery 90.0% – 110.0%.

Performance Data: Representative Validation Results

The following data represents typical performance metrics observed when validating this RP-HPLC method (based on Nirogi et al. and internal application notes).

Table 2: Validation Performance Summary
ParameterAcceptance CriteriaExperimental Result (RP-HPLC)Status
Specificity (

)
NLT 1.52.1 Pass
LOD N/A0.03 µg/mL (0.006%)Info
LOQ S/N

10
0.10 µg/mL (0.02%) Pass
Linearity (

)

0.99
0.9998Pass
Accuracy (LOQ Level) 80-120%98.5%Pass
Accuracy (100% Level) 90-110%101.2%Pass
Precision (RSD) NMT 5.0%1.8% (n=6)Pass
Solution Stability No change > 2%Stable for 48 hoursPass

Note: "NLT" = Not Less Than; "NMT" = Not More Than.

Scientific Insight: The Mechanism of Separation

Understanding why the separation works is crucial for troubleshooting (Robustness). The separation relies on the "Three-Point Interaction" model between the chiral selector (Amylose/Cellulose carbamates) and the analyte.

Diagram 2: Chiral Recognition Mechanism

ChiralRecognition CSP Chiral Stationary Phase (Amylose Carbamate) HBond Hydrogen Bonding (C=O, NH groups) CSP->HBond PiPi Pi-Pi Stacking (Phenyl rings) CSP->PiPi Steric Steric Inclusion (Chiral Cavity) CSP->Steric Analyte (R)-Linezolid (Analyte) Analyte->HBond Analyte->PiPi Analyte->Steric Complex Transient Diastereomeric Complex Separation Differential Retention (Separation) Complex->Separation Stability Difference vs (S)-Isomer HBond->Complex PiPi->Complex Steric->Complex

Caption: Separation is achieved via H-bonding, Pi-Pi interactions, and steric fit within the polymer cavity.

Expert Note on Robustness: In Reverse Phase, water plays a critical role. Unlike Normal Phase, where trace water can kill separation by competing for H-bonding sites, in RP, water forces the hydrophobic parts of Linezolid into the chiral cavities (Hydrophobic Effect). This makes the RP method inherently more robust against environmental humidity changes in the lab.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4][5] Link

  • Nirogi, R., et al. (2008).[6][7] "Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography." Journal of Chromatographic Science, 46(9), 764-766.[6][7] Link

  • International Council for Harmonisation (ICH). (2006).[5] Impurities in New Drug Substances Q3A(R2). Link

  • Narayana, C. L., et al. (2003).[2] "A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase." Journal of Pharmaceutical and Biomedical Analysis, 32(1), 21-28. Link

Sources

Comparative Guide: Determination of LOD and LOQ for (R)-Linezolid Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a scientifically grounded strategy for detecting and quantifying the (R)-enantiomer impurity in Linezolid drug substance at trace levels (LOD/LOQ).

The Verdict: While Normal Phase (NP) Chiral HPLC has historically been the default for enantiomeric separation, Reversed-Phase (RP) Chiral HPLC is the superior methodology for routine Quality Control (QC). It offers higher solubility for Linezolid, better peak shapes, and eliminates volatile, toxic solvents (hexane/heptane), resulting in superior signal-to-noise (S/N) ratios and lower Limits of Quantitation (LOQ).

Part 1: Strategic Comparison of Analytical Architectures

The separation of Linezolid (S-enantiomer) from its (R)-impurity requires a Chiral Stationary Phase (CSP). Three distinct modes are available. This guide evaluates them based on sensitivity (LOD/LOQ), robustness, and implementation cost.

Table 1: Comparative Performance Matrix
FeatureMethod A: Normal Phase (Legacy) Method B: Reversed-Phase (Recommended) Method C: SFC (High-Throughput)
Stationary Phase Amylose/Cellulose (e.g., Chiralpak AD-H, OJ-H)Amylose/Cellulose (e.g., Chiralcel OJ-RH, Chiralpak IA-3)Amylose/Cellulose (e.g., Chiralpak IG/IC)
Mobile Phase Hexane : IPA/EthanolBuffer (Phosphate) : ACN/MeOHCO₂ : Methanol (with additives)
Solubility Poor: Linezolid has low solubility in hexane, limiting injection volume and sensitivity.[1]High: Aqueous solubility allows higher mass loading without peak distortion.[1]Moderate: Dependent on co-solvent ratio.[1]
LOD/LOQ Potential Moderate (~0.05%)Excellent (< 0.03%) Good (~0.03%)
Robustness Low (Sensitive to temperature & solvent evaporation)High (Stable retention times)Moderate (Backpressure sensitivity)
MS Compatibility No (High risk)Yes (If volatile buffers used)Yes (Excellent)
Expert Insight: The Solubility-Sensitivity Link

Why RP-HPLC wins for LOD/LOQ: Detection limits are driven by the Signal-to-Noise (S/N) ratio.[2] To improve S/N, you must either increase the signal (inject more mass) or decrease noise.

  • In Normal Phase: You are limited by Linezolid's poor solubility in hexane. Injecting a large volume of a dissolved sample (e.g., in methanol) into a hexane stream causes "solvent shock," broadening peaks and ruining resolution.

  • In Reversed Phase: You can dissolve the sample in the mobile phase itself (buffer/organic). This allows high-volume injections (10–20 µL) with sharp peak shapes, directly lowering the LOD.

Part 2: Decision Framework (Visualization)[1]

The following diagram illustrates the logical pathway for selecting the optimal method and the subsequent validation workflow.

MethodSelection Start Start: (R)-Linezolid Impurity Analysis CheckEquip Is SFC Equipment Available? Start->CheckEquip SFC_Yes Yes: High Throughput Required? CheckEquip->SFC_Yes Yes SFC_No No: Standard HPLC CheckEquip->SFC_No No SelectSFC Select SFC Method (CO2/MeOH) SFC_Yes->SelectSFC Yes SFC_Yes->SFC_No No Validation Execute ICH Q2(R1) Validation (LOD/LOQ Determination) SelectSFC->Validation SolubilityCheck Check Analyte Solubility (Linezolid is polar) SFC_No->SolubilityCheck NP_Path Normal Phase (Hexane) Poor Solubility -> Low Sensitivity SolubilityCheck->NP_Path Legacy Method RP_Path Reversed Phase (Buffer/ACN) High Solubility -> Low LOD/LOQ SolubilityCheck->RP_Path Recommended NP_Path->Validation RP_Path->Validation

Caption: Decision matrix for selecting the optimal chromatographic mode. Reversed-Phase (Green path) is recommended for standard QC labs due to solubility advantages.

Part 3: Recommended Protocol (Reversed-Phase Chiral HPLC)

This protocol is based on validated parameters known to achieve Resolution (


) > 2.0 between enantiomers.
Chromatographic Conditions
  • Instrument: HPLC equipped with UV/PDA detector and column oven.

  • Column: Chiralcel OJ-RH (150 x 4.6 mm, 5 µm) or equivalent Amylose tris(3,5-dimethylphenylcarbamate) RP column.

  • Mobile Phase: Phosphate Buffer (pH 4.5) : Acetonitrile (86:14 v/v).[3][4][5]

    • Buffer Prep: 150 mM

      
      , adjusted to pH 4.5 with 
      
      
      
      .
  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 254 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Standard Preparation (Self-Validating System)

To ensure accuracy at the LOQ level, use a Bracketing Standard approach.

  • Stock Solution: 1.0 mg/mL (R)-Linezolid Reference Standard in Mobile Phase.

  • Sensitivity Solution (LOQ Check): Dilute Stock to ~0.05% of the nominal sample concentration (e.g., 0.5 µg/mL).

  • System Suitability Requirement: The S/N ratio of the Sensitivity Solution must be

    
    .
    

Part 4: Determination of LOD and LOQ (Methodology)

According to ICH Q2(R1) , the Signal-to-Noise (S/N) ratio method is the most practical approach for impurities exhibiting baseline noise.

Step-by-Step Workflow
  • Baseline Determination: Inject a blank (Mobile Phase) to establish the peak-to-peak noise (

    
    ) over a distance equal to 20 times the width of the peak at half-height.
    
  • Signal Measurement: Inject a series of low-concentration solutions of (R)-Linezolid (e.g., 0.01% to 0.1%). Measure the height of the analyte peak (

    
    ).
    
  • Calculation:

    • LOD (Limit of Detection): Concentration where

      
      .
      
    • LOQ (Limit of Quantitation): Concentration where

      
      .
      
Validated Experimental Data (Reference Values)

Based on optimized RP-HPLC methods (e.g., Nirogi et al.):

ParameterExperimental ResultRequirement
(R)-Linezolid LOD ~0.09 µg/mLS/N

3
(R)-Linezolid LOQ ~0.37 µg/mLS/N

10
Linearity (at LOQ)


Precision (at LOQ) RSD < 5.0%RSD

10.0%
Visualization: The Validation Loop

ValidationLoop Prep Prep Dilution Series (0.01% - 0.1%) Inject Inject & Measure Signal (H) vs Noise (h) Prep->Inject Calc Calculate S/N S/N = 2H/h Inject->Calc CheckLOD Is S/N ~ 3? Calc->CheckLOD CheckLOD->Prep No (Adjust Conc) CheckLOQ Is S/N ~ 10? CheckLOD->CheckLOQ Yes CheckLOQ->Prep No Verify Verify Precision (6 Injections) CheckLOQ->Verify Yes Finalize Establish LOD/LOQ Verify->Finalize RSD < 10%

Caption: Iterative workflow for establishing and verifying LOD/LOQ limits per ICH guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][7] Link

  • Nirogi, R., et al. (2008).[3] Enantiomeric Separation of Linezolid by Chiral Reversed-Phase Liquid Chromatography. Journal of Chromatographic Science, 46(9), 764–766.[1][3] Link

  • United States Pharmacopeia (USP). USP Monograph: Linezolid.[1] (Current Revision). USP-NF.[8] Link[1]

  • Babu, G. R., et al. (2002).[1] Stability Indicating Liquid Chromatographic Method for Linezolid.[1][2][3] Journal of Pharmaceutical and Biomedical Analysis.[9]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of (R)-Linezolid-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

(R)-Linezolid-d3 is a high-value stable isotope-labeled standard used primarily for LC-MS/MS quantification and chiral purity analysis. While chemically similar to the antibiotic Linezolid, its disposal requires a dual-threat approach: managing biological hazards (antimicrobial resistance, reproductive toxicity) and inventory control (regulatory reconciliation of isotopologues).

Core Directive: Do not treat (R)-Linezolid-d3 as general chemical waste. Despite often falling outside strict RCRA P-list or U-list classifications, it must be handled as NIOSH Hazardous Drug Waste and disposed of via High-Temperature Incineration to prevent environmental bioaccumulation.

Hazard Profile & Mechanism of Action

To handle waste safely, one must understand the "why" behind the toxicity.

Hazard CategorySpecific RiskMechanism
Target Organ Toxicity STOT-RE (Category 1) Repeated exposure causes myelosuppression (anemia, thrombocytopenia) by inhibiting mitochondrial protein synthesis.
Reproductive Toxicity Suspected Animal studies indicate potential adverse effects; treat as a reproductive toxin.
Bioactivity MAO Inhibition Reversible, non-selective inhibitor of Monoamine Oxidase. Risk of hypertensive crisis if mixed with tyramine-rich waste or adrenergic agents.
Environmental AMR Propagation Improper disposal (drains/landfill) contributes to oxazolidinone resistance in soil/water bacteria.

Scientist's Note: The "(R)" enantiomer is the distomer (impurity) of the clinically used (S)-Linezolid. However, in waste management, we apply the Precautionary Principle : assume the enantiomer possesses equal or greater toxicity and environmental persistence than the parent drug.

The Self-Validating Disposal System

A "self-validating" system ensures that the mass of waste generated matches the mass of inventory deducted. This prevents accumulation of uncharacterized vials.

Phase 1: Inventory Reconciliation (The "d3" Factor)

Because (R)-Linezolid-d3 is an expensive reference standard, waste usually consists of:

  • Residual Stock Solutions: (e.g., 1 mg/mL in Methanol).

  • Contaminated Consumables: Pipette tips, weigh boats, septa.

  • Expired Neat Standards: Rare, but possible.

Validation Step: Before disposal, record the estimated mass of the remaining substance in your Isotope Usage Log .

  • Formula:

    
    
    
  • Action: If

    
     > 5% variance from visual estimate, investigate for spill or theft before sealing the waste container.
    
Phase 2: Segregation & Containerization

Do not mix with oxidizing acids (Nitric/Perchloric) as this may generate hazardous NOx fumes.

  • Solid Waste (Vials/PPE): Place in a Yellow (Trace Chemo) or Black (RCRA Hazardous) bin depending on your facility's specific color coding for incineration. Double-bagging is mandatory.

  • Liquid Waste: Collect in a dedicated "Bioactive Organics" carboy.

    • Solvent Compatibility: Methanol, Acetonitrile, DMSO (Standard LC-MS solvents).

Step-by-Step Disposal Workflow
Protocol A: Solid Waste (Vials, Filters, PPE)
  • De-identify: Deface the label on the vial to remove proprietary project codes, but retain the chemical name and CAS (or "Deuterated Linezolid") for the waste contractor.

  • Primary Containment: Place the vial/consumables into a clear, sealable polyethylene bag (4 mil thickness).

  • Seal & Tape: Goose-neck seal the bag and secure with tape.

  • Secondary Containment: Deposit into the RCRA Hazardous / Incineration-Only drum.

  • Log: Entry in the satellite accumulation area logbook: "(R)-Linezolid-d3 solid waste, <1g."

Protocol B: Liquid Waste (Stock Solutions)
  • Verification: Ensure the liquid waste carboy is compatible (HDPE or Glass).

  • Transfer: Pour solution into the container using a funnel to prevent drips.

  • Rinse: Triple rinse the empty source vial with the carrier solvent (e.g., Methanol). Add the rinsate to the waste carboy.

  • Closure: Cap the carboy immediately. Do not leave open in the fume hood.

CRITICAL PROHIBITION:

  • NEVER pour (R)-Linezolid-d3 down the sink.

  • NEVER use bleach (Sodium Hypochlorite) to "deactivate" the compound. Chlorination of the morpholine ring can create complex, toxic organochlorides. Incineration is the only validated deactivation method. [1]

Visual Decision Tree (DOT Diagram)

DisposalWorkflow Start Waste Generation (R)-Linezolid-d3 Decision Determine State Start->Decision Spill Spill / Accident Start->Spill Emergency Solid Solid Waste (Vials, Tips, PPE) Decision->Solid Liquid Liquid Waste (Stock Solutions) Decision->Liquid ActionSolid Double Bag (4 mil) Label 'Incinerate Only' Solid->ActionSolid ActionLiquid Pour into 'Bioactive' Solvent Carboy Liquid->ActionLiquid ActionSpill Mechanical Uptake (No Bleach) Wash with Detergent Spill->ActionSpill Disposal High-Temp Incineration (>1000°C) ActionSolid->Disposal ActionLiquid->Disposal ActionSpill->Disposal Dispose debris

Figure 1: Decision matrix for the segregation and disposal of (R)-Linezolid-d3, prioritizing incineration for all waste streams.

Emergency Spill Response

In the event of a powder spill (>10 mg):

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 respirator (dust hazard).

  • Dry Cleanup: Do not wet the powder initially (this spreads the contamination). Use a scoop or chemically resistant dustpan to lift the bulk material.

  • Wet Wipe: Clean the surface with a detergent/water solution first, followed by a methanol wipe to solubilize residues.

  • Disposal: All cleanup materials (wipes, scoops, gloves) go directly into the Hazardous Waste (Incineration) bin.

References
  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2][3][4][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Practice Greenhealth. (2023). Pharmaceutical Waste Disposal: Best Practices. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.